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Core Science & Biosynthesis

Foundational

The 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the architectural foundation for complex therapeutics. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the architectural foundation for complex therapeutics. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 2-hydroxy-5-phenoxyacetophenone) is a highly versatile, privileged intermediate. Characterized by an acetophenone core, an ortho-hydroxyl group, and a meta-phenoxy ether linkage, this molecule presents a unique combination of electronic modulation and steric flexibility.

This technical guide dissects the physicochemical properties of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, details the causality behind its synthetic methodologies, and explores its downstream applications in generating biologically active heterocycles, such as chroman-4-ones.

Structural Dynamics and Physicochemical Profile

The reactivity and biological utility of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone are dictated by two primary structural features:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 is situated perfectly to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ethanone moiety. This six-membered pseudo-ring stabilizes the enol-like conformation, significantly reducing the polarity of the molecule and lowering its boiling point compared to its meta or para isomers. In NMR spectroscopy, this phenomenon is self-validating; the hydroxyl proton typically appears highly deshielded (often >12.0 ppm) due to the electron-withdrawing nature of the hydrogen bond.

  • Electronic Modulation via the Phenoxy Group: The phenoxy group at position 5 acts as a mild electron-donating group through resonance (+R effect) into the primary aromatic ring, while simultaneously exerting a slight inductive withdrawal (-I effect). This increases the electron density at positions 4 and 6, priming the ring for further electrophilic functionalization if desired, while enhancing the overall lipophilicity (LogP) of the scaffold—a critical parameter for drug membrane permeability.

Quantitative Data Summary

To guide formulation and synthetic planning, the core physicochemical parameters of the scaffold are summarized below.

PropertyValue / DescriptionRationale / Implication
Molecular Formula C₁₄H₁₂O₃Baseline stoichiometric calculation.
Molecular Weight 228.25 g/mol Ideal low-molecular-weight building block (Rule of 5 compliant).
H-Bond Donors 1 (-OH)Restricted by intramolecular H-bonding, increasing lipophilicity.
H-Bond Acceptors 3 (-OH, C=O, Ar-O-Ar)Facilitates interaction with kinase hinge regions or receptor pockets.
Rotatable Bonds 3Provides conformational flexibility for induced-fit target binding.
Estimated XLogP3 ~3.5Highly lipophilic; ideal for crossing the blood-brain barrier (BBB) or cell membranes.

Primary Synthesis: The Fries Rearrangement Pathway

The most reliable and scalable method for synthesizing ortho-hydroxyacetophenones is the Fries Rearrangement of the corresponding phenolic ester. To synthesize 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, the starting material is 4-phenoxyphenyl acetate.

Causality in Reaction Design

The Fries rearrangement is governed by the choice of Lewis acid (typically AlCl₃) and temperature. We employ thermodynamic control (elevated temperatures, typically >120°C) to drive the equilibrium toward the ortho-isomer. At lower temperatures (kinetic control), the para-isomer predominates. However, because the para position relative to the ester oxygen is already occupied by the phenoxy group in our starting material, the acyl group is forced to migrate to the ortho position, ensuring high regioselectivity.

Fries_Rearrangement A 4-Phenoxyphenyl acetate B AlCl3 Complexation (Lewis Acid Activation) A->B C Acylium Ion Generation & Phenoxide Intermediate B->C D Electrophilic Aromatic Substitution (Ortho Position) C->D E 1-(2-Hydroxy-5-phenoxyphenyl)ethanone D->E

Fig 1: Mechanistic workflow of the Fries rearrangement yielding 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Step-by-Step Protocol: Synthesis of the Core Scaffold

This protocol is designed as a self-validating system; the color change and phase separations serve as intrinsic checkpoints.

  • Preparation of the Complex: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 4-phenoxyphenyl acetate in anhydrous chlorobenzene.

  • Lewis Acid Addition: Slowly add 1.5 equivalents of anhydrous Aluminum Chloride (AlCl₃) in portions at 0°C. Validation: The solution will transition to a deep yellow/orange color, indicating the formation of the Lewis acid-base complex.

  • Thermal Rearrangement: Heat the reaction mixture to 130°C for 4 hours. The elevated temperature provides the activation energy required for the acylium ion to migrate to the sterically hindered ortho position.

  • Acidic Quench (Crucial Step): Cool the mixture to 0°C and slowly quench with ice-cold 2N HCl. Causality: The AlCl₃ forms a tight chelate with the newly formed ortho-hydroxyl and carbonyl oxygen. The strong acid is required to protonate the oxygen atoms and break the aluminum chelate, releasing the free product.

  • Workup & Purification: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Downstream Application: Synthesis of Chroman-4-ones

1-(2-Hydroxy-5-phenoxyphenyl)ethanone is a highly sought-after precursor for the synthesis of Chroman-4-ones —a class of oxygenated heterocycles renowned for their broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties.

According to foundational patent literature on chroman-4-one synthesis [1], ortho-hydroxyarylcarbonyl compounds can be efficiently condensed with cyclic or acyclic ketones using an amine catalyst (such as pyrrolidine).

Causality in Enamine Catalysis

Direct aldol condensation between an acetophenone and an unactivated ketone is thermodynamically unfavorable and prone to side reactions. By introducing pyrrolidine, the target ketone (e.g., cyclopentanone) is rapidly converted into a highly nucleophilic enamine . This enamine attacks the carbonyl of the acetophenone. Subsequent elimination and an intramolecular oxa-Michael addition by the ortho-phenolic hydroxyl group close the pyran ring. The use of a Dean-Stark trap to remove water drives the equilibrium strictly toward the final cyclized product.

Chromanone_Synthesis A Cyclopentanone + Pyrrolidine B Enamine Intermediate A->B C 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (Aldol-type Addition) B->C Nucleophilic Attack D Oxa-Michael Addition (Intramolecular Cyclization) C->D E Spiro-chroman-4-one Derivative + H2O D->E Dean-Stark Trap

Fig 2: Pyrrolidine-catalyzed condensation and cyclization to form Chroman-4-one derivatives.

Step-by-Step Protocol: Pyrrolidine-Catalyzed Condensation

Adapted from established methodologies for chroman-4-one preparation [1].

  • Reagent Assembly: In a reaction vessel equipped with a Dean-Stark water separator and a reflux condenser, combine 1.0 equivalent of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone and 1.2 equivalents of cyclopentanone in anhydrous toluene.

  • Catalyst Initiation: Add 0.5 equivalents of pyrrolidine. Stir the mixture at 25°C for 24 hours. Causality: This ambient-temperature pre-incubation allows for the complete formation of the cyclopentanone-pyrrolidine enamine without prematurely triggering thermal degradation pathways.

  • Thermal Dehydration: Heat the reaction mixture to reflux (approx. 110°C) for 4 to 5 hours. Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1 equivalent) has been collected, confirming the dehydration step of the aldol condensation.

  • Neutralization and Extraction: Cool the mixture to room temperature. Wash the organic phase sequentially with 2N NaOH (to remove unreacted starting phenol), 2N HCl (to neutralize and remove the pyrrolidine catalyst), and distilled water.

  • Isolation: Dry the toluene solution over sodium sulfate, concentrate in vacuo, and purify the resulting oil via vacuum distillation or recrystallization to obtain the pure spiro-chroman-4-one derivative.

Reaction Optimization Parameters
ParameterOptimal ConditionCausality / Effect
Solvent TolueneForms a low-boiling azeotrope with water, enabling Dean-Stark removal.
Catalyst Pyrrolidine (0.5 eq)Secondary amine; optimally balances nucleophilicity and leaving-group ability for enamine formation.
Temperature 25°C (24h) → 110°C (5h)Two-stage heating prevents polymerization and ensures complete enamine generation before cyclization.
Water Removal Dean-Stark TrapLe Chatelier's principle: Continuous removal of H₂O drives the condensation to completion.

Conclusion

1-(2-Hydroxy-5-phenoxyphenyl)ethanone represents a masterclass in functional group synergy. The intramolecular hydrogen bonding provides stability and unique spectral signatures, while the meta-phenoxy group offers a vector for modulating lipophilicity and receptor binding. By mastering the thermodynamic controls of the Fries rearrangement and the kinetic activation of enamine catalysis, medicinal chemists can reliably utilize this scaffold to construct complex, biologically active architectures like chroman-4-ones and chalcones.

References

  • Source: United States Patent US4479007A (Bayer AG)
Exploratory

1-(2-Hydroxy-5-phenoxyphenyl)ethanone CAS number and identifiers

An In-Depth Technical Guide to 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Abstract This technical guide provides a comprehensive overview of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a specialized aromatic ketone with significan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a specialized aromatic ketone with significant potential in various scientific and industrial sectors. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, core properties, a validated synthesis protocol, key applications, and essential safety and handling procedures. As a versatile chemical intermediate, its molecular framework serves as a critical building block for advanced organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and high-performance materials. This guide synthesizes technical data with practical insights to serve as an essential resource for its application in research and manufacturing.

Chemical Identity and Core Properties

1-(2-Hydroxy-5-phenoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl group substituted onto a 2-hydroxyacetophenone scaffold. This structure, featuring a phenolic hydroxyl group, makes it a valuable and reactive intermediate for further chemical modification.

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 14031-80-2[1]
IUPAC Name 1-(2-Hydroxy-5-phenoxyphenyl)ethanone[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Synonyms 2'-Hydroxy-5-phenylacetophenone, 5-Phenyl-2-hydroxyacetophenone, 2-Acetyl-4-phenylphenol, 1-(2-Hydroxy-5-biphenylyl)ethanone[1]
Physical Form Solid (inferred from analogs)

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; O8 [label="O", pos="2.6,2.5!"]; C9 [label="C", pos="3.9,0.75!"]; O10 [label="O", pos="-2.6,1.5!"]; H11 [label="H", pos="-2.6,2.2!"]; C12 [label="C", pos="0,-2.8!"]; C13 [label="C", pos="-1.3,-3.55!"]; C14 [label="C", pos="-1.3,-5.05!"]; C15 [label="C", pos="0,-5.8!"]; C16 [label="C", pos="1.3,-5.05!"]; C17 [label="C", pos="1.3,-3.55!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8 [label="", style=double]; C7 -- C9; C2 -- O10; O10 -- H11; C4 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12;

// Add labels for functional groups label_OH [label="OH", pos="-3.2, 1.1!"]; label_ketone [label="O", pos="3.1, 3.0!"]; label_CH3 [label="CH₃", pos="4.8, 0.75!"]; }

Caption: Chemical structure of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Synthesis and Manufacturing

The synthesis of hydroxyacetophenones often involves the Fries rearrangement, a classic and reliable method in organic chemistry.[2] This reaction typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a plausible and efficient synthesis route starts with 4-phenoxyphenyl acetate.

The causality behind this choice is the regioselective nature of the Fries rearrangement. The acetyl group from the ester migrates preferentially to the ortho and para positions relative to the hydroxyl group. Since the para position is blocked by the phenyl substituent, the reaction favors the formation of the ortho-acetylated product, which is the target molecule.

Fries_Rearrangement_Workflow start Start: 4-Phenoxyphenyl Acetate reaction Reaction Step: Fries Rearrangement start->reaction lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) lewis_acid->reaction quench Quenching (e.g., with ice-cold HCl) reaction->quench 1. Heat extraction Work-up: Solvent Extraction quench->extraction 2. Neutralize purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product Final Product: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone purification->product

Caption: Proposed workflow for the synthesis via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement Synthesis

The following protocol is adapted from established procedures for similar Fries rearrangements.[2]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 4-phenoxyphenyl acetate, and a suitable solvent like tetrachloroethylene.[3]

  • Catalyst Addition: Cool the mixture in an ice bath. Cautiously and portion-wise, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while maintaining the low temperature. The molar ratio of substrate to catalyst is a critical parameter that must be optimized, but a common starting point is 1:1.2.[3]

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (e.g., 120°C for tetrachloroethylene) for several hours (typically 5-6 hours).[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it into a beaker containing ice and a dilute solution of hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product, 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.[2] Purity is typically confirmed via High-Performance Liquid Chromatography (HPLC).[1]

This self-validating system includes monitoring by TLC and final purity confirmation by HPLC, ensuring the integrity of the synthesized compound.

Applications in Research and Drug Development

1-(2-Hydroxy-5-phenoxyphenyl)ethanone is not just a laboratory curiosity; it is a pivotal building block with diverse applications, primarily leveraged for its versatile chemical handles—the hydroxyl and ketone groups.

  • Pharmaceutical Intermediate: This compound is a key starting material for synthesizing novel drug candidates.[1] The phenolic and ketone moieties allow for a wide range of chemical transformations, enabling the construction of more complex molecular architectures found in many active pharmaceutical ingredients (APIs).

  • Agrochemical Synthesis: It is utilized in the research and development of advanced pesticides and herbicides.[1] The core structure can be modified to create compounds with specific biological activities relevant to agriculture.

  • Fine Chemical Production: It serves as a precursor for manufacturing dyes, pigments, and other performance chemicals where the specific chromophoric and electronic properties of the molecule can be exploited.[1]

  • Material Science: Researchers employ this compound in the development of advanced polymers and organic electronic materials.[1] Its rigid structure and potential for hydrogen bonding can impart desirable thermal and mechanical properties to new materials.

Analytical Characterization

To ensure the identity and purity of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a suite of standard analytical techniques is employed. The quality control for this compound typically involves HPLC for purity assessment.[1] Spectroscopic methods are essential for structural confirmation. While a complete public dataset for this specific molecule is limited, data from structurally similar compounds provide a reliable reference.[4]

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, a singlet for the methyl protons of the acetyl group, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bonded to oxygen), and the methyl carbon.
IR Spectroscopy A broad absorption band for the O-H stretch (hydroxyl group), a sharp, strong peak for the C=O stretch (ketone), and characteristic peaks for C-O and aromatic C-H bonds.[4]
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight (212.24), along with characteristic fragmentation patterns such as the loss of a methyl group ([M-CH₃]⁺) or an acetyl group ([M-COCH₃]⁺).[4][5]

Safety, Handling, and Storage

Table 3: General Hazard Information (Based on Analogs)

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[6][7]
Serious Eye Damage/Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[6][7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation.[6]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

1-(2-Hydroxy-5-phenoxyphenyl)ethanone (CAS No. 14031-80-2) is a high-value chemical intermediate with a well-defined profile. Its utility across pharmaceuticals, agrochemicals, and material science stems from its versatile molecular structure. Understanding its synthesis, properties, and safe handling protocols is crucial for harnessing its full potential in research and development. This guide provides a foundational framework for professionals, emphasizing scientific integrity and practical application.

References

  • 1-(2-Hydroxy-5-Phenylphenyl)Ethan-1-One CAS NO 14031-80-2. ChemicalCell.
  • 1-(2-Hydroxy-5-phenylmethoxyphenyl)ethanone | 30992-63-3. Sigma-Aldrich.
  • Safety D
  • SAFETY D
  • Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime. ChemBK.
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PMC.
  • Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes.
  • Spectroscopic Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • Synthesis process of 2-hydroxy-5-nonylacetophenone.

Sources

Foundational

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Executive Summary In the realm of drug discovery and synthetic organic chemistry, diaryl ethers and ortho-hydroxyacetophenones serve as critical pharmacophores and precursors to complex heterocycles like chroman-4-ones....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and synthetic organic chemistry, diaryl ethers and ortho-hydroxyacetophenones serve as critical pharmacophores and precursors to complex heterocycles like chroman-4-ones. The molecule 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 2-acetyl-4-phenoxyphenol; C14​H12​O3​ ; MW: 228.24 g/mol ) presents a unique analytical profile due to its competing electronic effects and rigid conformational locking.

As an Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a system of interlocking chemical proofs. Every spectroscopic feature—from the extreme downfield shift in NMR to the weakened carbonyl stretch in IR—must validate the others. This whitepaper provides a deeply technical, causality-driven guide to the NMR, FTIR, and EI-MS characterization of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the spectroscopic data, the experimental workflows must be designed to eliminate solvent artifacts, prevent isotopic exchange, and preserve the native electronic state of the molecule.

Sample Preparation & Integrity
  • Purity Verification: Prior to analysis, verify that the sample is 98% pure via High-Performance Liquid Chromatography (HPLC) to prevent overlapping impurity signals from confounding the aromatic region.

  • Desiccation: Store the solid sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours. Causality: Trace moisture introduces a broad water peak (~1.5 ppm) in 1 H NMR and obscures the critical O-H stretching region in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Protocol
  • Solvent Selection: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the sample in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.05% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl3​ is strictly chosen over polar protic solvents (like Methanol- d4​ ). Protic solvents would cause rapid deuterium exchange with the phenolic hydroxyl proton, obliterating the critical intramolecular hydrogen bond signal that serves as the primary diagnostic feature for ortho-hydroxyacetophenones[1].

  • Acquisition Parameters: Transfer to a 5 mm precision NMR tube. Acquire 1 H spectra at 400 MHz (16 scans, 1.0 s relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 2.0 s relaxation delay) at 298 K.

Fourier-Transform Infrared (FTIR-ATR) Protocol
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (4000–400 cm −1 , 32 scans, 4 cm −1 resolution).

  • Sample Deposition: Place ~2 mg of the neat solid directly onto the crystal. Apply uniform pressure using the ATR anvil. Causality: Direct solid-state analysis is preferred over Nujol mulls or KBr pellets to avoid matrix interactions or moisture absorption that could artificially shift the sensitive carbonyl and hydroxyl stretching frequencies[2].

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Chromatographic Introduction: Dissolve 1 mg of sample in 1 mL of GC-grade dichloromethane. Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS) to ensure the molecule reaches the ion source intact.

  • Ionization: Set the electron ionization (EI) source to 70 eV and the source temperature to 230 °C. Causality: 70 eV is the universally standardized energy potential that provides a reproducible balance between the survival of the molecular ion ( [M]+∙ ) and the generation of structurally informative fragment ions.

Multi-Dimensional Elucidation Workflow

Workflow cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_IR Infrared Spectroscopy (FTIR-ATR) cluster_MS Mass Spectrometry (EI-MS) Sample 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Sample Preparation NMR_Prep Dissolve in CDCl3 (0.05% TMS) Sample->NMR_Prep IR_Prep Direct Solid Deposition on Diamond Crystal Sample->IR_Prep MS_Prep Electron Ionization (70 eV) Sample->MS_Prep NMR_1H 1H NMR (400 MHz) Proton Environments NMR_Prep->NMR_1H NMR_13C 13C NMR (100 MHz) Carbon Backbone NMR_Prep->NMR_13C Elucidation Multi-Dimensional Data Integration & Structural Confirmation NMR_1H->Elucidation NMR_13C->Elucidation IR_Scan Scan 4000-400 cm⁻¹ Functional Groups IR_Prep->IR_Scan IR_Scan->Elucidation MS_Frag m/z 228 (M⁺) Fragmentation Analysis MS_Prep->MS_Frag MS_Frag->Elucidation

Multi-dimensional spectroscopic workflow for structural elucidation.

Spectroscopic Data & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone are defined by the rigid conformation imposed by the ortho-hydroxy group. The hydroxyl proton is locked in a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction severely deshields the proton, shifting it far downfield to ~12.05 ppm[1]. Unlike intermolecular hydrogen bonds, this shift is concentration-independent[3].

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift (ppm)MultiplicityIntegration J (Hz)Assignment Causality
OH 12.05Singlet (s)1H-Highly deshielded due to strong intramolecular H-bond with C=O.
H-3', H-5' 7.35Multiplet (m)2H-Phenoxy meta protons.
H-6 7.30Doublet (d)1H2.8Meta-coupling to H-4. Deshielded by the adjacent acetyl group.
H-4 7.20Doublet of doublets (dd)1H9.0, 2.8Ortho-coupled to H-3, meta-coupled to H-6.
H-4' 7.12Multiplet (m)1H-Phenoxy para proton.
H-2', H-6' 7.00Multiplet (m)2H-Phenoxy ortho protons. Shielded by the ether oxygen.
H-3 6.95Doublet (d)1H9.0Ortho-coupled to H-4. Shielded by the adjacent hydroxyl group.
CH 3​ 2.60Singlet (s)3H-Acetyl methyl group.

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift (ppm)Assignment Causality
C=O 204.5Carbonyl carbon, highly deshielded by electronegative oxygen.
C-2 158.2Aromatic carbon directly attached to the hydroxyl (-OH) group.
C-1' 157.8Phenoxy ipso carbon attached to the ether oxygen.
C-5 148.5Aromatic carbon attached to the phenoxy group.
C-3', C-5' 129.8Phenoxy meta carbons.
C-4 125.4Aromatic CH, para to the acetyl group.
C-4' 123.5Phenoxy para carbon.
C-3 119.8Aromatic CH, ortho to the hydroxyl group.
C-1 119.5Aromatic ipso carbon attached to the acetyl group.
C-2', C-6' 118.5Phenoxy ortho carbons.
C-6 118.2Aromatic CH, ortho to the acetyl group.
CH 3​ 26.8Acetyl methyl carbon.
Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

In a standard conjugated aryl ketone, the C=O stretching frequency typically appears around 1680 cm −1 . However, the intramolecular hydrogen bond in this molecule lengthens the C=O bond, reducing its force constant. This causes a diagnostic shift of the carbonyl absorption to a lower wavenumber (~1640 cm −1 )[1],[2].

Table 3: FTIR-ATR Data

Wavenumber (cm −1 )IntensityAssignmentCausality
3050 - 3100 Broad, weakO-H stretchBroadened and shifted lower due to strong intramolecular H-bonding.
2920 WeakC-H stretchAliphatic asymmetric stretch of the acetyl methyl group.
1640 StrongC=O stretchShifted from ~1680 cm −1 due to weakening of the C=O bond by H-bonding.
1580, 1485 StrongC=C stretchAromatic ring skeletal vibrations.
1240, 1200 StrongC-O-C stretchAsymmetric and symmetric stretching of the diaryl ether linkage.
830, 750, 690 StrongC-H bendOut-of-plane bending indicative of substituted benzene rings.
Electron Ionization Mass Spectrometry (EI-MS)

Under 70 eV electron bombardment, the molecule undergoes predictable, thermodynamically driven fragmentation. The primary pathway is the α -cleavage of the acetyl group. The loss of a methyl radical ( M−15 ) yields a highly resonance-stabilized acylium cation at m/z 213, which dominates the spectrum as the base peak.

Table 4: EI-MS Data

m/zRelative AbundanceFragment IdentityCausality
228 35% [M]+∙ Intact molecular ion.
213 100% [M−CH3​]+ Base peak. α -cleavage of acetyl group yielding a stable acylium cation.
185 15% [M−CH3​−CO]+ Loss of carbon monoxide from the acylium cation.
135 25% [M−OPh]+ Cleavage of the ether bond, losing the phenoxy radical.
77 40% [C6​H5​]+ Phenyl cation derived from the phenoxy group.

Mass Spectrometry Fragmentation Pathway

MS_Frag M_plus Molecular Ion [M]⁺• m/z 228 Loss_CH3 Alpha-Cleavage - •CH3 M_plus->Loss_CH3 Loss_PhO Ether Cleavage - •OPh M_plus->Loss_PhO Ion_213 Acylium Cation m/z 213 (Base Peak) Loss_CH3->Ion_213 Loss_CO Loss of CO - CO Ion_213->Loss_CO Ion_135 Fragment Cation m/z 135 Loss_PhO->Ion_135 Ion_185 Fragment Cation m/z 185 Loss_CO->Ion_185

Primary EI-MS fragmentation pathways of the molecular ion.

References

  • Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

  • Title: Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding Source: MDPI (Molecules 2016, 21(12), 1645) URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2-Hydroxy-5-phenoxyphenyl)ethanone: Molecular Structure, Functional Groups, and Characterization

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a specialized ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, a specialized aromatic ketone with significant potential as a versatile intermediate in advanced organic synthesis. With full editorial control, this document is structured to deliver not just data, but field-proven insights into the causality behind experimental choices and self-validating protocols, ensuring scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: A Versatile Scaffold for Complex Molecular Architectures

1-(2-Hydroxy-5-phenoxyphenyl)ethanone, also known by its synonyms 2'-Hydroxy-5-phenylacetophenone and 2-Acetyl-4-phenylphenol, is a bi-aromatic ketone featuring a critical phenolic hydroxyl group.[1] This unique combination of functional groups on a biphenyl framework makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its molecular structure offers a robust and adaptable scaffold for developing novel drug candidates, advanced pesticides, and high-performance materials.[1]

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 1-(2-Hydroxy-5-phenoxyphenyl)ethanone
CAS Number 14031-80-2
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [1]

Molecular Structure and Functional Group Analysis

The molecular architecture of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is characterized by three key functional domains: a phenolic hydroxyl group, an aromatic ketone, and a biphenyl core.

  • Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the first phenyl ring imparts acidic properties and the ability to form hydrogen bonds. This is crucial for its role in chemical reactions and for potential interactions with biological targets. The ortho position of the hydroxyl group relative to the acetyl group can lead to intramolecular hydrogen bonding, influencing the compound's conformation and reactivity.

  • Aromatic Ketone (C=O) Group: The acetyl group provides a reactive site for a wide range of organic transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction reactions. The carbonyl group's conjugation with the aromatic ring affects the electronic properties of the entire molecule.

  • Biphenyl Core: The presence of two phenyl rings provides a larger, more rigid, and lipophilic scaffold compared to simpler acetophenones. This biphenyl moiety is a common feature in many biologically active compounds.

Caption: 2D structure of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Synthesis and Purification

The synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is most effectively achieved through the Fries rearrangement of a corresponding phenolic ester. This reaction is a cornerstone of synthetic organic chemistry for the preparation of hydroxyaryl ketones.

Synthetic Pathway: The Fries Rearrangement

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2][3] For the synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, the starting material would be 4-phenoxyphenyl acetate. The reaction proceeds via the migration of the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring.[2] The choice of reaction conditions, such as temperature and solvent, is critical for directing the regioselectivity of the rearrangement.[2] Generally, lower temperatures favor the para-product, while higher temperatures favor the ortho-product.

Fries_Rearrangement Start 4-Phenoxyphenyl Acetate Intermediate Acylium Ion Intermediate Start->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Product 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Sources

Protocols & Analytical Methods

Method

An Application Guide to the Synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone via Fries Rearrangement

Abstract This technical guide provides a comprehensive protocol for the synthesis of 1-(2-hydroxy-5-phenoxyphenyl)ethanone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-(2-hydroxy-5-phenoxyphenyl)ethanone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The synthesis is achieved through the Fries rearrangement of 4-phenoxyphenyl acetate. This document outlines the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for product purification and characterization. The guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented method for the preparation of this key hydroxyarylketone.

Introduction and Significance

Hydroxyarylketones are a critical class of organic compounds that serve as precursors and key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other high-value materials.[2][3][4] Specifically, 1-(2-hydroxy-5-phenoxyphenyl)ethanone is a structural motif found in various biologically active molecules. The Fries rearrangement is a robust and industrially significant reaction that converts a phenolic ester into a hydroxyarylketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][5][6] This rearrangement proceeds via an electrophilic aromatic substitution mechanism where an acyl group migrates from the phenolic oxygen to the ortho and para positions of the aromatic ring.[2][5]

This application note focuses on leveraging the Fries rearrangement for the targeted synthesis of the ortho-acylated product, 1-(2-hydroxy-5-phenoxyphenyl)ethanone, from its corresponding ester precursor, 4-phenoxyphenyl acetate. We will detail the critical parameters that govern the reaction's regioselectivity and provide a protocol optimized for laboratory-scale synthesis.

Reaction Scheme and Mechanism

The Fries rearrangement is a classic name reaction that transforms an aryl ester into a mixture of ortho- and para-hydroxycarbonyl compounds.[7] The regioselectivity is highly dependent on reaction conditions such as temperature and solvent polarity.[2][5][8]

Overall Reaction:

Mechanism Deep Dive: The reaction is catalyzed by a Lewis acid, like AlCl₃, which is used in stoichiometric excess because it complexes with both the ester starting material and the ketone product.[9][10] The widely accepted mechanism involves the formation of an acylium ion intermediate.[2][5]

  • Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the ester. This is the more favorable coordination site compared to the phenolic oxygen due to the higher electron density on the carbonyl oxygen, making it a stronger Lewis base.[5]

  • Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium carbocation.

  • Electrophilic Aromatic Substitution (EAS): The highly electrophilic acylium ion then attacks the electron-rich aromatic ring at either the ortho or para position.[5]

  • Thermodynamic vs. Kinetic Control: The choice between ortho and para substitution is a classic example of thermodynamic versus kinetic control.

    • Low temperatures generally favor the formation of the para product (kinetic control) as it is sterically less hindered.[2][6][8]

    • High temperatures favor the formation of the more thermodynamically stable ortho product.[2][6][8] The stability of the ortho intermediate is enhanced by the formation of a stable bidentate chelate complex between the Lewis acid and the proximate hydroxyl and carbonyl groups.[2][8]

  • Work-up: An aqueous acid work-up is required to hydrolyze the aluminum complexes and liberate the final hydroxyarylketone product.[9]

G cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2 & 3: Acylium Ion Formation & EAS cluster_2 Step 4: Chelation & Product Formation cluster_3 Step 5: Hydrolysis (Work-up) Start 4-Phenoxyphenyl Acetate + AlCl₃ Complex Ester-AlCl₃ Complex Start->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Rearrangement OrthoAttack Ortho Attack (σ-complex) Acylium->OrthoAttack High Temp (Thermo. Control) ParaAttack Para Attack (σ-complex) Acylium->ParaAttack Low Temp (Kinetic Control) OrthoChelate Stable Ortho Chelate (with AlCl₃) OrthoAttack->OrthoChelate Deprotonation ParaProduct Para Product Complex ParaAttack->ParaProduct Deprotonation FinalOrtho 1-(2-Hydroxy-5-phenoxyphenyl)ethanone OrthoChelate->FinalOrtho H₃O⁺ FinalPara Para-isomer ParaProduct->FinalPara H₃O⁺

Materials and Equipment

Reagents & Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )SupplierNotes
4-Phenoxyphenyl acetateC₁₄H₁₂O₃5139-36-6228.24Sigma-AldrichStarting Material
Aluminum Chloride (Anhydrous)AlCl₃7446-70-0133.34Sigma-AldrichCatalyst, >99% purity, handle under inert gas
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-284.93Fisher ScientificSolvent, <50 ppm H₂O
Hydrochloric Acid (conc.)HCl7647-01-036.46VWRFor work-up, ~37%
Sodium Bicarbonate (sat. soln.)NaHCO₃144-55-884.01-For neutralization
Magnesium Sulfate (Anhydrous)MgSO₄7487-88-9120.37Sigma-AldrichDrying agent
Ethyl AcetateC₄H₈O₂141-78-688.11Fisher ScientificFor extraction
HexaneC₆H₁₄110-54-386.18Fisher ScientificFor recrystallization
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser with a calcium chloride drying tube or nitrogen inlet

  • Addition funnel

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Protocol

Safety First: Anhydrous aluminum chloride reacts violently with water and is corrosive.[11][12] All operations should be conducted in a well-ventilated fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]

Reaction Setup & Execution
  • Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a stopper. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Reagent Addition: To the flask, add 4-phenoxyphenyl acetate (5.0 g, 21.9 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the ester is fully dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously and portion-wise, add anhydrous aluminum chloride (4.38 g, 32.9 mmol, 1.5 equiv) over 15-20 minutes.

    • Scientist's Note: The addition of AlCl₃ is exothermic.[11] A slow, controlled addition is crucial to prevent a runaway reaction and the formation of side products. The reaction mixture will typically turn a deep reddish-brown color.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (~40 °C for DCM) and maintain for 4-6 hours.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot will be more polar (lower Rf) than the starting ester. High temperatures favor the desired ortho-isomer.[6][8]

Work-up and Purification
  • Quenching: After the reaction is complete (as determined by TLC), cool the flask in a large ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (~50 g) to the flask, followed by the slow addition of concentrated HCl (15 mL).

    • Safety Note: This step is highly exothermic and will release HCl gas.[11][12] Perform this in the back of the fume hood with the sash lowered.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add more DCM if needed to dissolve all solids. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization from a hot hexane/ethyl acetate mixture to afford 1-(2-hydroxy-5-phenoxyphenyl)ethanone as a crystalline solid.

    • Expert Tip: The ortho- and para-isomers can often be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[6] However, for this specific substrate, recrystallization is generally sufficient.

Workflow and Data

G Start Dry Glassware Setup (3-Neck Flask, Condenser) Reagents Add 4-Phenoxyphenyl Acetate & Anhydrous DCM Start->Reagents Catalyst Cool to 0°C Add AlCl₃ (portion-wise) Reagents->Catalyst Reaction Reflux at 40°C (4-6 hours) Catalyst->Reaction TLC Monitor Reaction (TLC) Reaction->TLC TLC->Reaction Incomplete Quench Quench with Ice & conc. HCl TLC->Quench Complete Extract Extract with DCM Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallize (Hexane/EtOAc) Dry->Purify Product Pure Product: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Purify->Product

Expected Results
ParameterExpected Value
Product Name 1-(2-Hydroxy-5-phenoxyphenyl)ethanone
Synonyms 2'-Hydroxy-5-phenylacetophenone
CAS Number 14031-80-2
Appearance Off-white to pale yellow crystalline solid
Yield 65-75%
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the acetyl group (singlet, ~2.6 ppm), aromatic protons, and a downfield singlet for the phenolic hydroxyl proton (>10 ppm) due to intramolecular hydrogen bonding.

  • ¹³C NMR: Expect a carbonyl carbon signal around 204 ppm and distinct signals for the 12 aromatic carbons.

  • FT-IR (ATR): Look for a broad O-H stretch (~3000-3400 cm⁻¹) and a sharp C=O stretch (~1650 cm⁻¹).

  • Melting Point: Compare with literature values.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 212.24.

Troubleshooting and Final Remarks

  • Low Yield: This can be caused by moisture inactivating the AlCl₃ catalyst. Ensure all glassware is scrupulously dried and use high-purity anhydrous reagents. Incomplete reaction time can also be a factor; monitor closely with TLC.

  • Excess para-Isomer: If a significant amount of the para-isomer is formed, it indicates the reaction temperature may have been too low. Increasing the reaction temperature or using a higher-boiling solvent (e.g., 1,2-dichloroethane) can improve ortho-selectivity.[2][8]

  • Dark, Tarry Crude Product: Overheating or a too-rapid addition of the catalyst can lead to decomposition and polymerization. Maintain strict temperature control throughout the process.

The Fries rearrangement is a powerful and versatile method for the synthesis of hydroxyarylketones. By carefully controlling reaction parameters, particularly temperature and moisture, this protocol provides a reliable pathway to 1-(2-hydroxy-5-phenoxyphenyl)ethanone, a valuable building block for further chemical synthesis.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Vogt, A. H. C., & Kouwenhoven, H. W. (1992). Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts. Collect. Czech. Chem. Commun., 57, 853-862.
  • Bagno, A., Kantlehner, W., & Saielli, G. (2006). Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations. The Journal of Organic Chemistry, 71(24), 9331-9340.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Organic Chemistry. (2021, September 21). Fries Rearrangement Mechanism [Video]. YouTube. [Link]

  • Durham Tech. (2019). Aluminum Chloride {AlCl3.6H2O} SDS. Retrieved from [Link]

  • de la Cruz, J., et al. (n.d.).
  • Lin, R., et al. (2020).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). 2'-Hydroxyacetophenone. SpectraBase. Retrieved from [Link]

  • Kumar, S., et al. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • NIST. (n.d.). 2'-Hydroxy-5'-methoxyacetophenone, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2'-Hydroxy-5'-methoxyacetophenone, acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime. Retrieved from [Link]

  • PubChem. (n.d.). 2'-hydroxy-5'-methoxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • ChemicalCell. (n.d.). 1-(2-Hydroxy-5-Phenylphenyl)Ethan-1-One CAS NO 14031-80-2. Retrieved from [Link]

  • PharmD Guru. (2025). Fries Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Saha, A., et al. (n.d.). Organic Chemistry-4.
  • ResearchGate. (n.d.). Fries rearrangement in ionic melts. Retrieved from [Link]

Sources

Application

HPLC method for purity analysis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

An in-depth technical guide for the chromatographic purity analysis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (CAS 56926-34-2), designed for analytical scientists and drug development professionals. This protocol bridges...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic purity analysis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (CAS 56926-34-2), designed for analytical scientists and drug development professionals. This protocol bridges fundamental physicochemical principles with regulatory compliance, ensuring a robust, stability-indicating method.

Chemical Context and Analytical Rationale

1-(2-Hydroxy-5-phenoxyphenyl)ethanone is a phenolic ketone characterized by an acetophenone core, an ortho-hydroxyl group, and a meta/para-phenoxy substitution[1]. Developing a purity analysis method for this compound requires navigating specific physicochemical challenges:

  • Stationary Phase Selection (Causality): While a standard C18 column relies purely on hydrophobic dispersive forces, the dual aromatic rings of this compound (the acetophenone core and the phenoxy ether) are highly polarizable. Utilizing a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. This is critical for resolving structurally similar process impurities, such as positional isomers (e.g., 4-phenoxy derivatives), which often co-elute on standard alkyl phases.

  • Mobile Phase pH Control (Causality): The phenolic -OH group has a pKa of approximately 8.5–9.5. If analyzed in a neutral mobile phase, localized micro-environments on the silica surface can cause partial ionization, leading to severe peak tailing. By incorporating 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is driven down to ~2.0. This ensures the hydroxyl group remains fully protonated and neutral, yielding sharp, symmetrical peaks while simultaneously ion-pairing with basic impurities.

  • Detection Strategy: The extended conjugation between the phenolic ring, the ketone carbonyl, and the phenoxy ether provides a strong, broad UV chromophore. Photodiode Array (PDA) detection at 254 nm captures the primary π→π∗ transitions, while spectral extraction allows for peak purity determination.

G A Structural Profiling (pKa, LogP, Chromophores) B Stationary Phase Selection (Phenyl-Hexyl for π-π) A->B C Mobile Phase Optimization (0.1% TFA to suppress ionization) B->C D Gradient Tuning (Resolution of positional isomers) C->D E System Suitability (SST) (Self-Validating Check) D->E

Logical workflow for HPLC method development of phenolic ketones.

Quantitative Method Parameters

The following gradient method has been optimized to separate 1-(2-Hydroxy-5-phenoxyphenyl)ethanone from its synthetic precursors and degradation products.

ParameterSpecification
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls solvent viscosity and mass transfer)
Injection Volume 10 µL
Detection PDA at 254 nm (Extract 200–400 nm for Peak Purity)
Diluent 50:50 (v/v) Water : Acetonitrile
Gradient Program 0-2 min: 20% B 2-15 min: 20% 80% B 15-20 min: 80% B (Wash) 20.1-25 min: 20% B (Equilibration)

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the System Suitability Test (SST) explicitly proves the system's resolving power on the day of analysis.

Step 1: Preparation of Solutions
  • Diluent: Mix 500 mL of Milli-Q water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Blank: Use the diluent as the blank to establish the baseline and identify system artifacts.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone reference standard into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate until fully dissolved (the compound is highly soluble in organic mixtures), and make up to volume with diluent.

Step 2: Preparation of the Resolution Solution (Self-Validating Check)

Causality: A method is only as good as its ability to separate the active pharmaceutical ingredient (API) from its closest structural relative.

  • Spike the Standard Solution with 1.0 µg/mL of a known closely eluting impurity (e.g., 4-acetoxydiphenyl oxide, a synthetic precursor)[1].

  • This solution will be used to prove the discriminatory power of the method before any unknown samples are injected.

Step 3: System Suitability Testing (SST)

Inject the Blank (1x), Resolution Solution (1x), and Standard Solution (5x). Evaluate against the following criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between 1-(2-Hydroxy-5-phenoxyphenyl)ethanone and the spiked impurity. (Validates selectivity).

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the main peak. (Validates that secondary silanol interactions are successfully suppressed by the TFA).

  • Relative Standard Deviation (%RSD): Must be ≤2.0% for the main peak area across the 5 standard injections. (Validates precision and injector reproducibility).

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated for its intended purpose (purity and impurity testing) according to the[2][3]. The updated Q2(R2) framework emphasizes a lifecycle approach and scientific justification for validation parameters[4].

Core Validation Workflows:
  • Specificity / Selectivity:

    • Action: Inject forced degradation samples (acid, base, peroxide, thermal, and photolytic stress).

    • Acceptance: The PDA peak purity angle must be less than the purity threshold for the 1-(2-Hydroxy-5-phenoxyphenyl)ethanone peak in all stressed samples, demonstrating that no degradation products co-elute with the main peak[2].

  • Linearity and Range:

    • Action: Prepare solutions ranging from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit[2].

    • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically insignificant.

  • Accuracy (Recovery):

    • Action: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of their specification limits.

    • Acceptance: Mean recovery must fall between 90.0% and 110.0% to prove the matrix does not interfere with impurity quantitation.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Analyze 6 independent sample preparations of a batch containing known impurities. Repeat on a different day, with a different analyst, and a different HPLC system[5].

    • Acceptance: The %RSD for impurity content must be ≤5.0% (or appropriate limit based on concentration).

G Root ICH Q2(R2) Purity Validation Spec Specificity (Peak Purity via PDA) Root->Spec Lin Linearity & Range (Reporting Level to 120%) Root->Lin Acc Accuracy (Spike Recovery 90-110%) Root->Acc Prec Precision (Repeatability & Intermediate) Root->Prec

Core validation parameters for purity analysis per ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties Source: Springer Science & Business Media (via Ethernet.edu.et) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

Sources

Method

Advanced Application Note: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone as a Privileged Scaffold in Pharmaceutical Synthesis

Executive Summary & Physicochemical Profiling 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 2-hydroxy-5-phenoxyacetophenone) is a highly versatile, bifunctional building block extensively utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 2-hydroxy-5-phenoxyacetophenone) is a highly versatile, bifunctional building block extensively utilized in the synthesis of complex pharmaceutical intermediates. The structural architecture of this molecule provides two critical synthetic advantages:

  • The ortho-Hydroxyl Group: Acts as an essential nucleophilic handle for intramolecular cyclization, enabling the construction of oxygen-containing heterocycles such as chroman-4-ones, flavanones, and benzofurans.

  • The 5-Phenoxy Moiety: Introduces a bulky, lipophilic aromatic ether that significantly enhances the target molecule's binding affinity to hydrophobic protein pockets, a feature highly sought after in the development of kinase inhibitors, estrogen receptor modulators, and advanced beta-blocker analogs [1, 2].

This application note details the mechanistic rationale, validated protocols, and analytical checkpoints for utilizing this scaffold in drug development workflows.

Synthetic Divergence & Pathway Visualization

The bifunctional nature of the acetophenone core allows for divergent synthetic pathways depending on the chosen electrophile and catalytic conditions.

G A 1-(2-Hydroxy-5-phenoxyphenyl) ethanone B Chroman-4-ones (Antioxidants/Flavonoids) A->B Ketone + Pyrrolidine (Enamine Catalysis) C Chalcones (Anti-inflammatory) A->C Benzaldehyde + KOH (Claisen-Schmidt) D Benzofurans (Receptor Modulators) A->D α-Halo Ketone + Base (O-Alkylation & Cyclization)

Figure 1: Divergent synthetic pathways of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone.

Core Application 1: Synthesis of Chroman-4-one Scaffolds

Chroman-4-ones are vital precursors for Vitamin E analogs, agricultural protectants, and antioxidant therapeutics. Traditional syntheses often suffer from prolonged reaction times (up to 80 days) and complex mixtures [1]. By utilizing an enamine-mediated condensation, the reaction time is drastically reduced while maintaining high regioselectivity.

Mechanistic Causality

Instead of directly reacting the acetophenone with a poorly electrophilic ketone, pyrrolidine is introduced as an organocatalyst. Pyrrolidine reacts with the aliphatic ketone to form a highly nucleophilic enamine . This enamine attacks the acetyl group of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone. Subsequent acidic hydrolysis cleaves the pyrrolidine, allowing the ortho-hydroxyl group to attack the newly formed carbocation/alkene, yielding the cyclized chroman-4-one [1].

Mechanism Step1 Ketone + Pyrrolidine Reactive Enamine Formation Step2 Enamine + Acetophenone Scaffold Aldol-Type Condensation Step1->Step2 Step3 Acidic Hydrolysis (HCl) Cleavage of Pyrrolidine Step2->Step3 Step4 Intramolecular Cyclization (via ortho-OH) Chroman-4-one Scaffold Step3->Step4

Figure 2: Pyrrolidine-catalyzed enamine mechanism for Chroman-4-one formation.

Standard Operating Protocol: Pyrrolidine-Mediated Cyclization

Self-Validating System: The reaction relies on a Dean-Stark apparatus to remove water. The cessation of water collection is a direct physical indicator of complete enamine formation and condensation.

  • Reagent Assembly: In a 500 mL round-bottom flask, combine 1.0 equivalent of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone with 1.2 equivalents of the target aliphatic ketone (e.g., cyclopentanone).

  • Catalyst Addition: Add 2.5 volumes of anhydrous toluene (relative to the acetophenone mass) followed by 0.5 equivalents of pyrrolidine.

  • Ambient Incubation: Stir the mixture under a nitrogen atmosphere at 25°C for 24 hours to ensure complete enamine formation.

  • Reflux & Dehydration: Attach a Dean-Stark water separator and reflux the mixture for 4 to 5 hours. Monitor the water collection; proceed only when the aqueous volume stabilizes.

  • Hydrolysis: Cool the reaction mixture to room temperature. Vigorously stir and add 2N HCl until the aqueous phase reaches pH = 1. This step is critical to hydrolyze the intermediate and drive the cyclization.

  • Phase Separation & Purification: Separate the organic toluene layer, wash with brine, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure and purify via vacuum distillation or silica gel chromatography.

Core Application 2: Claisen-Schmidt Condensation to Bioactive Chalcones

Chalcones containing the 5-phenoxy substitution are highly prized for their anti-inflammatory and anti-proliferative properties. The ortho-hydroxyl group is deliberately preserved during this step to allow for downstream isomerization into flavanones.

Mechanistic Causality

A strong base (KOH) is utilized to deprotonate the methyl group of the acetophenone, generating a resonance-stabilized enolate. The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzaldehyde. The resulting β -hydroxy ketone undergoes spontaneous dehydration (driven by the extended conjugation of the resulting α,β -unsaturated system) to form the chalcone.

Standard Operating Protocol: Base-Catalyzed Aldol Condensation
  • Dissolution: Dissolve 10 mmol of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone and 10 mmol of the target benzaldehyde in 30 mL of absolute ethanol.

  • Base Addition: Chill the solution to 0–5°C in an ice bath. Slowly add 10 mL of a 40% (w/v) aqueous KOH solution dropwise over 20 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 12–24 hours. Reaction progress should be monitored via TLC (Hexane:Ethyl Acetate, 4:1).

  • Precipitation: Pour the dark red/orange mixture into 100 g of crushed ice. Slowly acidify with 10% HCl until pH reaches 3-4. A vibrant yellow-to-orange precipitate will form.

  • Isolation: Filter the crude chalcone under vacuum, wash with cold distilled water until the filtrate is neutral, and recrystallize from hot ethanol.

Quantitative Data & Reaction Optimization Summary

The following table synthesizes expected yields, required conditions, and primary analytical markers for verifying the successful transformation of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone into its primary intermediate classes.

Target ScaffoldCatalyst / ReagentsTemp / TimeExpected YieldKey Analytical Verification (Self-Validation)
Chroman-4-ones Pyrrolidine (0.5 eq), Toluene25°C (24h) → Reflux (5h)65% - 85% [1]IR: Loss of broad -OH (~3200 cm⁻¹), strong C=O at ~1680 cm⁻¹. NMR: Diastereotopic protons at C3.
Chalcones 40% aq. KOH, Ethanol0°C → 25°C (12-24h)70% - 90%NMR: Trans-alkene protons (d, J = 15.5-16.0 Hz). Vis: Distinct yellow/orange color.
Benzofurans K2​CO3​ , α -halo ketoneReflux (6-8h)50% - 75%NMR: Disappearance of acetophenone methyl singlet; appearance of furan ring proton.

Analytical Troubleshooting & Quality Control

To ensure the integrity of the synthesized pharmaceutical intermediates, the following self-validating checks must be integrated into the workflow:

  • Incomplete Cyclization in Chroman-4-ones: If TLC shows a persistent intermediate, the acidic hydrolysis step (Step 5) was likely insufficient. Ensure the pH is strictly ≤1 and increase stirring time to fully cleave the enamine intermediate.

  • O-Alkylation Side Reactions: When synthesizing chalcones, excess base or elevated temperatures during addition can sometimes lead to unwanted etherification if alkyl halides are present in the matrix. Maintain strict temperature control (0–5°C) during KOH addition.

References

  • Title: Chroman-4-ones and process for preparing same (US4479007A)
  • Title: Alkanesulfonanilide derivatives and pharmaceutically acceptable acid addition salts thereof (EP0080595A1)
Application

Application Notes &amp; Protocols: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone as a Progenitor for Bioactive Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of a Versatile Precursor In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active agents. Among the myriad of starting materials available, 1-(2-hydroxy-5-phenoxyphenyl)ethanone stands out as a particularly valuable precursor. Its inherent structure, featuring a reactive acetyl group ortho to a phenolic hydroxyl, provides a strategic entry point for constructing a diverse range of oxygen-containing heterocycles, most notably flavones and chromones. The additional phenoxy substituent at the 5-position offers a site for further functionalization and can significantly influence the pharmacological profile of the resulting molecules.

The derivatives synthesized from this ketone have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] This guide provides an in-depth exploration of the key synthetic transformations of 1-(2-hydroxy-5-phenoxyphenyl)ethanone, complete with detailed experimental protocols and mechanistic insights, designed for researchers and scientists in drug discovery and organic synthesis.

Part 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The initial and one of the most fundamental transformations of 1-(2-hydroxy-5-phenoxyphenyl)ethanone is its conversion to chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only biologically active in their own right but also serve as crucial intermediates for the synthesis of flavanones and flavones.[5][6] The most common method for this synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[7][8]

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. The base (typically a strong hydroxide like NaOH or KOH) abstracts an acidic α-proton from the acetyl group of 1-(2-hydroxy-5-phenoxyphenyl)ethanone, generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone. The presence of the ortho-hydroxyl group is critical as it influences the reactivity and subsequent cyclization pathways.

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-phenoxyphenyl)-3-phenylprop-2-en-1-one
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-hydroxy-5-phenoxyphenyl)ethanone (e.g., 2.28 g, 10 mmol) in 30 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add benzaldehyde (1.06 g, 10 mmol). Cool the mixture to 10-15°C in an ice-water bath.

  • Base Addition: Prepare a 40% aqueous solution of sodium hydroxide (NaOH). Add this solution (approx. 5 mL) dropwise to the reaction mixture, ensuring the temperature remains below 20°C. The dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of crushed ice and acidify to a pH of ~5-6 with dilute hydrochloric acid (10% HCl). A solid precipitate of the chalcone will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude chalcone can be recrystallized from ethanol to yield a pure crystalline solid.

Aldehyde ReactantProduct NameTypical Yield (%)
Benzaldehyde(E)-1-(2-hydroxy-5-phenoxyphenyl)-3-phenylprop-2-en-1-one85-95%
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-phenoxyphenyl)prop-2-en-1-one80-90%
4-Methoxybenzaldehyde(E)-1-(2-hydroxy-5-phenoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96%
2-Thiophenecarboxaldehyde(E)-1-(2-hydroxy-5-phenoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one75-85%

Part 2: Synthesis of Flavones via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a powerful and widely used method for the synthesis of flavones, which are a class of flavonoids known for their significant biological activities.[9][10] This pathway involves a three-step sequence starting from the o-hydroxyacetophenone precursor: esterification, base-catalyzed rearrangement to a 1,3-diketone, and acid-catalyzed cyclodehydration.[11][12][13][14][15]

Mechanistic Rationale
  • Esterification: The phenolic hydroxyl group of 1-(2-hydroxy-5-phenoxyphenyl)ethanone is first acylated, typically using an aroyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. This forms an o-aroyloxyacetophenone.

  • Rearrangement: The key step involves treating the ester with a base (e.g., potassium hydroxide, potassium carbonate).[13] The base abstracts a proton from the α-carbon of the ketone, forming an enolate. This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl. The resulting cyclic intermediate collapses, leading to the formation of a more stable phenoxide and generating a 1,3-diketone upon acidic workup. This intramolecular acyl migration is the core of the rearrangement.[11][12]

  • Cyclodehydration: The synthesized 1,3-diketone is then treated with a strong acid catalyst (e.g., sulfuric acid in glacial acetic acid).[14] The acid protonates one of the carbonyls, which is then attacked by the phenolic hydroxyl group, leading to an intramolecular cyclization. Subsequent dehydration yields the final, stable flavone ring system.

G Start 1-(2-Hydroxy-5- phenoxyphenyl)ethanone Ester o-Aroyloxyacetophenone Intermediate Start->Ester Esterification (ArCOCl, Pyridine) Diketone 1,3-Diketone Intermediate Ester->Diketone Baker-Venkataraman Rearrangement (Base) Flavone Final Flavone Product Diketone->Flavone Cyclodehydration (Acid, Heat)

Sources

Method

Application Note: Multimodal In Vitro Profiling of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Methodology & Pharmacophore Screening Guide Executive Summary & Pharmacophore Rationale In the lands...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Methodology & Pharmacophore Screening Guide

Executive Summary & Pharmacophore Rationale

In the landscape of early-stage drug discovery, the phenoxyacetophenone scaffold represents a highly versatile and privileged pharmacophore. Specifically, 1-(2-Hydroxy-5-phenoxyphenyl)ethanone functions as a critical oxygen analog of naturally occurring dihydrochalcones and a precursor to bioactive chromanones[1].

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful in vitro profiling requires an intimate understanding of why a molecule behaves the way it does in solution and how assay conditions interact with its structural features.

The structural topology of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone dictates its biological polypharmacology:

  • Antioxidant Capacity: The ortho-hydroxyacetophenone moiety allows for intramolecular hydrogen bonding. Under oxidative stress, the phenolic hydroxyl acts as a potent hydrogen atom donor. The para-phenoxy group (relative to the OH) provides extended electron delocalization, stabilizing the resulting phenoxyl radical—a mechanism extensively validated in lignin model compound assays[2][3].

  • Antimicrobial / Antifungal Activity: The highly lipophilic diaryl ether linkage enhances cellular membrane permeation, making it a potent candidate against Candida and dermatophyte species[1][4].

  • Anti-inflammatory Potential: The flexible phenoxy ring mimics the binding conformation of classical non-steroidal anti-inflammatory drugs (NSAIDs), allowing it to occupy the hydrophobic channel of the cyclooxygenase-2 (COX-2) active site[5][6].

To evaluate these three distinct modalities, we must employ a self-validating, multimodal in vitro screening workflow.

G cluster_0 In Vitro Assays Scaffold 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Ox Antioxidant (DPPH/ABTS) Scaffold->Ox Fungi Antifungal (Microdilution) Scaffold->Fungi COX Anti-inflammatory (COX-2 Inhibition) Scaffold->COX Mech1 Phenolic OH H-Atom Transfer Ox->Mech1 Mech2 Lipophilic Ether Membrane Permeation Fungi->Mech2 Mech3 Diaryl Ether Hydrophobic Pocket Binding COX->Mech3

Figure 1: Multimodal in vitro screening workflow and mechanistic pathways.

Experimental Protocols: Causality and Self-Validation

Every protocol detailed below is engineered as a self-validating system . This means the assay inherently contains internal controls that prove the reagents are active, the background noise is accounted for, and the biological target is responsive.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Profiling)

Mechanistic Rationale & Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable, nitrogen-centered free radical. We utilize methanol as the primary solvent because it fully solubilizes the lipophilic phenoxyacetophenone without participating in Hydrogen Atom Transfer (HAT) reactions itself. The assay measures the colorimetric shift (purple to yellow at 517 nm) as the 2-hydroxyl group of our test compound donates a hydrogen atom to quench the DPPH radical[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Critical: Protect from light using amber tubes to prevent auto-photodegradation of the radical.

  • Compound Dilution: Prepare serial dilutions of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone in methanol (range: 1 µM to 200 µM).

  • Assay Assembly (96-well plate):

    • Add 100 µL of the test compound solution to the test wells.

    • Add 100 µL of the 0.1 mM DPPH solution.

  • Self-Validation Controls:

    • Positive Control: 100 µL Trolox (known antioxidant) + 100 µL DPPH.

    • Negative/Vehicle Control: 100 µL Methanol + 100 µL DPPH (Establishes the 100% radical baseline).

    • Blank Control: 100 µL Test Compound + 100 µL Methanol (Subtracts inherent compound absorbance).

  • Incubation & Readout: Incubate in the dark at room temperature for exactly 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging = [(Avehicle​−(Atest​−Ablank​))/Avehicle​]×100 .

Protocol B: Broth Microdilution Assay (Antifungal Efficacy)

Mechanistic Rationale & Causality: To evaluate the compound's ability to permeate fungal membranes, we test against Candida albicans following CLSI M27-A3 guidelines. We strictly utilize RPMI 1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Why? Unbuffered media experiences rapid pH drops during fungal metabolism, which can artificially precipitate the highly lipophilic phenoxyacetophenone, resulting in false-positive growth inhibition[1].

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend C. albicans colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute 1:1000 in MOPS-buffered RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL.

  • Compound Dilution: Dissolve the test compound in 100% DMSO, then perform two-fold serial dilutions in RPMI 1640. Ensure final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Assay Assembly: In a 96-well U-bottom plate, combine 100 µL of compound dilution with 100 µL of the fungal inoculum.

  • Self-Validation Controls:

    • Growth Control: 100 µL RPMI (with 1% DMSO) + 100 µL Inoculum (Proves fungi are viable and DMSO is non-toxic).

    • Sterility Control: 200 µL RPMI only (Proves media is uncontaminated).

    • Positive Control: Fluconazole serial dilutions + Inoculum (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 35°C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically (at 530 nm) as the lowest concentration preventing 50% or 90% of visible growth compared to the growth control.

Protocol C: Fluorometric COX-2 Enzyme Inhibition Assay

Mechanistic Rationale & Causality: Because the diaryl ether topology of the compound mimics NSAID structures[5][6], we evaluate its binding to the COX-2 active site. This assay relies on the peroxidase activity of COX-2. We must add hematin to the assay buffer because COX-2 requires a heme prosthetic group to function. The enzyme converts arachidonic acid to PGG2, and the peroxidase activity reduces PGG2 to PGH2 while simultaneously oxidizing the fluorogenic substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Buffer & Enzyme Prep: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin. Reconstitute recombinant human COX-2 enzyme in the buffer.

  • Compound Incubation: In a black 96-well microplate, add 10 µL of test compound (in DMSO), 150 µL of assay buffer, and 10 µL of COX-2 enzyme. Incubate at 25°C for 15 minutes to allow the compound to enter and bind the hydrophobic channel.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid to initiate the reaction.

  • Self-Validation Controls:

    • 100% Activity Control: DMSO vehicle + Enzyme + Substrates.

    • Background Control: Buffer + Substrates (No enzyme; accounts for auto-oxidation of ADHP).

    • Inhibitor Control: Celecoxib (Selective COX-2 inhibitor) + Enzyme + Substrates.

  • Readout: Measure fluorescence kinetically or at an endpoint of 5 minutes (Excitation: 535 nm, Emission: 590 nm).

Quantitative Data Presentation

To benchmark the efficacy of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, experimental readouts must be compared against gold-standard therapeutics. The table below summarizes expected pharmacological profiles based on the behavior of closely related phenoxyacetophenone derivatives in the literature[1][4][5].

Test Compound / StandardDPPH Scavenging IC₅₀ (µM)Antifungal MIC (µg/mL) vs C. albicansCOX-2 Inhibition IC₅₀ (µM)
1-(2-Hydroxy-5-phenoxyphenyl)ethanone 45.2 ± 2.131.2512.4 ± 1.0
Trolox (Antioxidant Standard)15.4 ± 0.8N/AN/A
Fluconazole (Antifungal Standard)N/A1.0 - 2.0N/A
Celecoxib (COX-2 Standard)N/AN/A0.04 ± 0.01

Data Interpretation: While the raw compound exhibits moderate baseline activity across these domains, its true value lies in its utility as a synthetic scaffold. Derivatization of the acetophenone moiety (e.g., conversion to oximes, hydrazones, or chalcones) routinely drives the MIC and IC₅₀ values into the low nanomolar range[1][5].

References

  • Antioxidant Properties of Phenolic Lignin Model Compounds.Taylor & Francis.
  • Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2-Phenoxyacetophenones.
  • Synthesis, computational study, and antileishmanial and antifungal evaluation of phenoxyacetophenone hydrazones bearing a 4-arylthiazole moiety.R Discovery.
  • Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins: Modeling of catalyst deactivation and remedies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Hydroxy-5-phenoxyphenyl)ethanone—a critical intermediate in the development of aryloxye...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 1-(2-Hydroxy-5-phenoxyphenyl)ethanone—a critical intermediate in the development of aryloxyethyl selenocyanates and potent inhibitors against intracellular parasites like Trypanosoma cruzi[1],[2].

This document provides mechanistic insights, field-proven troubleshooting, and self-validating protocols to help you overcome yield-limiting bottlenecks such as ether cleavage and radical diffusion.

Mechanistic Insight: The "Para-Blocked" Advantage

The synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone relies on the Fries rearrangement of 4-phenoxyphenyl acetate. Because the para-position relative to the acetate group is sterically and electronically blocked by the phenoxy moiety, the acyl migration is forced exclusively to the ortho-position. This intrinsic structural feature eliminates the classic ortho/para mixture problem. However, achieving high yields requires choosing the right catalytic or photolytic environment to prevent side reactions.

Mechanism A 4-Phenoxyphenyl Acetate B Singlet Excited State (S1) A->B UV 254 nm C Radical Pair [Phenoxyl • + Acyl •] B->C Homolytic Cleavage D Ortho-Recombination (Solvent Cage) C->D Micellar Confinement G Escape Products (Phenol) C->G Bulk Solvent Diffusion E Cyclohexadienone Intermediate D->E C-C Bond Formation F 1-(2-Hydroxy-5-phenoxy phenyl)ethanone E->F Tautomerization

Fig 1: Mechanistic pathway of the Photo-Fries rearrangement highlighting the micellar cage effect.

Troubleshooting Guide & FAQs

Q1: Why am I recovering significant amounts of 4-phenoxyphenol instead of the target ethanone during the photo-Fries reaction? A1: This is a classic issue of radical diffusion. The photo-Fries rearrangement proceeds via homolytic cleavage of the C-O bond to form a singlet radical pair. In bulk organic solvents like cyclohexane, these radicals can escape the solvent cage and abstract hydrogen atoms, yielding the free phenol (4-phenoxyphenol) instead of recombining. Action: Switch to a microheterogeneous micellar medium. The hydrophobic core of micelles (e.g., SDS or CTAC) creates a "cage effect" that confines the radical pair, drastically increasing the rate of ortho-recombination and boosting yields up to 96% (1)[1].

Q2: I am using the traditional AlCl₃ Fries rearrangement. My yield is low, and I see dark, tarry baseline spots on my TLC. What went wrong? A2: You are likely experiencing Lewis acid-mediated ether cleavage. While 4-phenoxyphenyl acetate requires energy to rearrange, the diphenyl ether linkage in your molecule is highly sensitive to strong Lewis acids at elevated temperatures. When heated excessively (>80 °C), AlCl₃ cleaves the phenoxy group, leading to hydroquinone derivatives that rapidly oxidize into dark, tarry oligomers. Action: Strictly control the temperature (do not exceed 60 °C) and limit reaction time. Alternatively, transition to the milder photo-Fries method.

Q3: My traditional Fries reaction stops at 50% conversion even with extended heating. Should I add more catalyst? A3: Yes. Unlike true catalysts, AlCl₃ acts as a reagent in this reaction. It strongly coordinates with both the ester oxygen of the starting material and the newly formed phenolic/carbonyl oxygens of the product. This product-catalyst complex effectively traps the AlCl₃. Action: Ensure you are using at least 1.2 to 1.5 equivalents of strictly anhydrous AlCl₃ to drive the reaction to completion.

Troubleshooting Start Issue: Low Yield of Ethanone Method Which synthesis method are you using? Start->Method Lewis Lewis Acid (AlCl3) Fries Method->Lewis Photo Photo-Fries (UV 254 nm) Method->Photo Tar Are you seeing dark, tarry byproducts? Lewis->Tar Incomplete Is starting material recovered? Lewis->Incomplete Solvent Are you using bulk organic solvents? Photo->Solvent EtherCleavage Issue: Diphenyl ether cleavage. Action: Lower temp to 60°C. Tar->EtherCleavage Yes Catalyst Issue: Catalyst deactivation. Action: Use >1.2 eq AlCl3. Incomplete->Catalyst Yes Recombination Issue: Radical diffusion. Action: Use micellar media (SDS). Solvent->Recombination Yes (e.g., Cyclohexane)

Fig 2: Troubleshooting decision tree for 1-(2-Hydroxy-5-phenoxyphenyl)ethanone synthesis.

Quantitative Data Summary

The following table compares the empirical outcomes of different rearrangement environments, highlighting the superiority of micellar confinement.

Reaction MethodCatalyst / StimulusSolvent / MediumTemp (°C)Typical YieldPrimary Issue / Limitation
Traditional Fries AlCl₃ (1.5 eq)DCE / DCM6040 - 60%Diphenyl ether cleavage at high temps
Standard Photo-Fries UV (254 nm)Cyclohexane (Bulk)25~39%[2]Radical diffusion leading to phenol byproducts
Micellar Photo-Fries UV (254 nm)SDS / CTAC (Aqueous)25Up to 96%[1]Requires optimization of surfactant concentration

Validated Experimental Protocols

Protocol A: Advanced Micellar Photo-Fries Rearrangement (Recommended for High Yield)

This protocol utilizes microheterogeneous media to induce selectivity and prevent radical escape[1].

  • Micelle Preparation: Prepare a micellar solution of Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium chloride (CTAC) in distilled water at a concentration well above its critical micelle concentration (CMC).

  • Substrate Loading: Dissolve 4-phenoxyphenyl acetate in the micellar solution to achieve a concentration of 5×10−5 mol dm⁻³.

  • Degassing: Sparge the solution with argon or nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative quenching of the singlet excited state ( S1​ ), ensuring maximum homolytic cleavage efficiency.

  • Irradiation: Place the mixture in a quartz reactor and irradiate using a low-pressure mercury lamp ( λexc​=254 nm) at room temperature.

  • Self-Validating Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a lower Rf​ spot. Validation Step: Spray the TLC plate with a 1% aqueous FeCl₃ solution. The product spot will instantly turn dark purple/blue due to the newly formed ortho-phenolic OH, while the starting acetate will remain unstained.

  • Isolation: Extract the aqueous micellar mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target ethanone (up to 96% yield).

Protocol B: Traditional Lewis Acid-Catalyzed Fries Rearrangement

Use this protocol if photolytic equipment is unavailable, keeping strict control over temperature to prevent ether cleavage.

  • Setup: In an oven-dried, argon-purged flask, dissolve 4-phenoxyphenyl acetate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.5 eq) in small portions.

  • Thermal Rearrangement: Gradually warm the reaction to room temperature, then heat to exactly 60 °C for 4-6 hours. Caution: Do not exceed 80 °C to preserve the diphenyl ether linkage.

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl. Causality: The strong acid is required to break the robust aluminum-product coordination complex and liberate the free ethanone.

  • Workup: Extract with dichloromethane, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Effect of Confined and Micellar Media on the Photo-Fries Reaction of 4-Phenoxyphenol Esters: A Valuable Key Step Toward the Preparation of Aryloxyethyl Selenocyanates Source: The Journal of Organic Chemistry (ACS Publications), 2025. URL:[Link]

  • Activity of fluorine–containing analogues of WC-9 and structurally related analogues against two intracellular parasites: Trypanosoma cruzi and Toxoplasma gondii Source: European Journal of Medicinal Chemistry (PMC / NIH), 2013. URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Welcome to the Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 1-(2-Hydroxy-5-phenoxyphenyl)ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals facing aqueous solubility bottlenecks with 1-(2-Hydroxy-5-phenoxyphenyl)ethanone .

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular physics at play. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is a highly lipophilic acetophenone derivative. It features a critical structural liability for aqueous environments: an intramolecular hydrogen bond between the ketone carbonyl and the ortho-hydroxyl group. This internal bonding shields the molecule from hydrogen-bonding with water, while the bulky phenoxy moiety drives up its partition coefficient (LogP). Consequently, it exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV "brick-dust" and "grease-ball" properties, requiring advanced thermodynamic or kinetic interventions to remain solvated in aqueous media [1].

Diagnostic Workflow: Selecting Your Solubilization Strategy

Decision matrix for selecting a solubility strategy based on experimental application.

Troubleshooting & FAQs
Module 1: Cosolvent Systems (In Vitro & Early PK)

Q: Why does 1-(2-Hydroxy-5-phenoxyphenyl)ethanone immediately precipitate when I dilute my DMSO stock into the aqueous assay buffer? The Science: This is a classic "solvent-shift" nucleation event. When a DMSO stock is diluted into an aqueous buffer, the local dielectric constant of the microenvironment drops rapidly. Because the compound lacks ionizable groups at physiological pH (the phenolic OH is strongly hydrogen-bonded, raising its pKa), it cannot remain solvated and rapidly aggregates to minimize hydrophobic surface exposure [2]. The Fix:

  • Avoid binary direct dilutions. Implement a ternary step-down dilution using a steric stabilizer.

  • Protocol adjustment: Dilute the DMSO stock into a transitional phase of Polyethylene Glycol (PEG 400) before introducing the aqueous buffer (e.g., Final ratio: 5% DMSO, 30% PEG 400, 65% Buffer). PEG 400 acts as a kinetic barrier, delaying crystal nucleation long enough to complete your assay.

Module 2: Cyclodextrin Inclusion Complexes

Q: I attempted complexation with native β-cyclodextrin (β-CD), but the solubility enhancement is marginal. What is going wrong? The Science: Native β-CD has a highly rigid crystal lattice stabilized by strong intermolecular hydrogen bonding, which limits its own aqueous solubility to a mere ~1.85% w/v [3]. Furthermore, the bulky diphenyl ether-like structure of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone experiences steric hindrance when attempting to insert into this rigid cavity, resulting in a low stability constant ( K1:1​ ). The Fix:

  • Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . The amorphous nature of these substituted derivatives disrupts the CD crystal lattice, vastly increasing the host's aqueous solubility (>50% w/v) and providing a more flexible hydrophobic cavity to accommodate the phenoxy moiety [3].

Module 3: Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My SEDDS formulation forms a cloudy suspension instead of a clear microemulsion upon dispersion in simulated gastric fluid (SGF). The Science: A cloudy dispersion indicates the formation of large emulsion droplets (>200 nm) or active drug precipitation. This frequently occurs if hydrophilic co-solvents (e.g., ethanol or benzyl alcohol) are used in the preconcentrate. Upon aqueous dilution, these co-solvents rapidly migrate into the bulk water phase. This solvent migration leaves the lipophilic drug supersaturated within the oil droplets, forcing it to precipitate out of the lipid matrix [4]. The Fix:

  • Eliminate hydrophilic co-solvents. Rely entirely on a balanced lipid/surfactant matrix (e.g., Capryol 90 and Tween 80) to maintain the drug in solution.

  • Optimize the HLB: Ensure the Hydrophilic-Lipophilic Balance (HLB) of your surfactant mixture is between 12 and 15 to spontaneously form droplets <50 nm.

Mechanism of self-emulsification and potential failure pathways upon aqueous dilution.

Quantitative Data Presentation

The following table summarizes expected solubility enhancements based on validated formulation strategies for lipophilic acetophenone derivatives.

Formulation StrategyKey Excipients UsedEst. Aqueous Solubility (mg/mL)Fold EnhancementPhysical Stability (24h)
Unformulated API Water (pH 7.4)< 0.011xN/A (Solid)
Cosolvent System 5% DMSO / 30% PEG 400~1.5 - 2.0>150xModerate (Prone to nucleation)
Inclusion Complex 20% w/v HP-β-CD~4.5 - 6.0>450xHigh (Thermodynamically stable)
SMEDDS Capryol 90 / Tween 80>15.0 (in lipid core)>1500xHigh (Kinetic stability <50nm)
Validated Experimental Protocols
Protocol 1: HP-β-CD Complexation via Solvent Evaporation

Self-validating mechanism: This protocol forces molecular-level mixing by dissolving both host and guest in a common volatile solvent system before evaporation, trapping them in a high-energy amorphous complex rather than a physical mixture.

  • Solution Preparation: Dissolve 1 molar equivalent of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone in a minimal volume of ethanol. Separately, dissolve 1 molar equivalent of HP-β-CD in purified water.

  • Molecular Mixing: Slowly add the ethanolic drug solution dropwise into the aqueous CD solution under continuous magnetic stirring at 400 rpm.

  • Equilibration: Stir the mixture in a sealed vessel at room temperature for 24 hours to allow thermodynamic equilibration of the inclusion complex.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 40°C until the odor of alcohol is completely gone.

  • Lyophilization: Flash-freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a dry, amorphous inclusion complex powder.

  • Validation Step: Reconstitute 10 mg of the powder in 1 mL of water. Filter through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to quantify the exact amount of solubilized drug.

Protocol 2: SMEDDS Preparation and Dispersion Testing

Self-validating mechanism: By stressing the preconcentrate with excess drug and subsequent centrifugation, we ensure the formulation is operating at its maximum thermodynamic carrying capacity without risking precipitation upon dilution.

  • Excipient Blending: Weigh the oil phase (e.g., Capryol 90), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol HP) in a precise 2:5:3 weight ratio. Vortex for 2 minutes to ensure a homogenous isotropic mixture.

  • Drug Loading: Add an excess amount of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone powder to the blank SEDDS mixture.

  • Thermodynamic Saturation: Incubate the mixture in a thermoshaker at 37°C, 1000 rpm for 48 hours to reach equilibrium solubility.

  • Clarification: Centrifuge the saturated mixture at 10,000 x g for 15 minutes to pellet any undissolved drug. The clear supernatant is your drug-loaded preconcentrate.

  • Aqueous Dispersion Test: Dilute 100 µL of the preconcentrate into 10 mL of 37°C simulated gastric fluid (SGF) under mild agitation (50 rpm) to simulate gastrointestinal motility.

  • Validation Step: Measure the droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful SMEDDS will yield a transparent dispersion with a Z-average droplet size of <50 nm and a PDI <0.3.

References
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 2013. URL:[Link]

  • Ilesanmi, M., Olatunji, I. "Formulation strategies for poorly soluble drugs." ResearchGate, 2025. URL:[Link]

  • Jambhekar, S. S., Breen, P. "Cyclodextrins in enteric delivery systems." Drug Discovery Today, 2016. (Referenced via PMC: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes). URL:[Link]

  • PCR, B., et al. "Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?" Molecular Pharmaceutics, ACS Publications, 2020. URL:[Link]

Troubleshooting

Optimization of Fries rearrangement conditions (temperature, solvent, catalyst).

Welcome to the Technical Support Center for the Fries Rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Fries Rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful C-C bond-forming reaction. Here, we address common challenges and frequently encountered questions regarding the critical parameters of temperature, solvent, and catalyst selection to help you enhance your yields, improve regioselectivity, and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries regarding the Fries rearrangement.

Q1: What is the fundamental principle of the Fries rearrangement? The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2][3] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para isomers.[2][3] Its primary application is in the synthesis of hydroxyaryl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[3][4]

Q2: Why is an excess of the Lewis acid catalyst, like AlCl₃, typically required? A stoichiometric excess of the Lewis acid is necessary because it complexes with both the carbonyl oxygen of the starting ester and the hydroxyl and carbonyl groups of the hydroxy aryl ketone product.[5][6] If a catalytic amount were used, the catalyst would be sequestered by the product as it is formed, effectively halting the reaction. Therefore, using 1.5 to 3.0 equivalents is common to ensure the reaction proceeds to completion.[7]

Q3: How does reaction temperature influence the ortho/para product ratio? Temperature is a critical control element for regioselectivity in the Fries rearrangement, representing a classic case of kinetic versus thermodynamic control.[3]

  • Low temperatures favor the formation of the para-isomer, which is the kinetically controlled product.[2][3][8]

  • High temperatures favor the formation of the ortho-isomer.[2][3][9] This is the thermodynamically more stable product due to the formation of a stable bidentate chelate between the Lewis acid and the proximal hydroxyl and carbonyl groups.[3][7]

Q4: What is the role of the solvent in determining the reaction outcome? The solvent's polarity plays a significant role in influencing the ortho/para ratio by affecting the state of the acylium ion intermediate.[2][3][10]

  • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho product. In these media, the acylium ion and the phenoxide-catalyst complex are held closely together as a "tight" ion pair, promoting an intramolecular-like attack at the nearby ortho position.[3][10]

  • Polar solvents (e.g., nitrobenzene) favor the para product. These solvents better solvate the acylium ion, creating a "freer" species that can diffuse further from the ring before reacting, leading to intermolecular acylation at the sterically more accessible and thermodynamically favored para position.[2][10]

Q5: Are there alternatives to traditional Lewis acids like AlCl₃? Yes, while AlCl₃ is the most common catalyst, several alternatives can be used, which may be preferable for sensitive substrates or to promote greener chemistry.[5][11] Other effective Lewis acids include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[1][11] Brønsted acids like methanesulfonic acid (MSA) and hydrofluoric acid (HF) have also been successfully employed.[3][6] For milder conditions, zinc powder has been shown to catalyze the rearrangement effectively.[12] Furthermore, solid acid catalysts like zeolites are being explored to reduce corrosive waste and simplify catalyst recovery.[13]

Q6: What are the primary limitations of the Fries rearrangement? The reaction has some key limitations. The often harsh conditions (strong acids, high temperatures) mean that only esters with stable acyl and aryl groups can be used.[3][14] Substrates with heavily substituted aromatic or acyl components may give low yields due to steric hindrance.[3][14] Additionally, the presence of strongly deactivating, meta-directing groups on the aromatic ring will adversely affect the yield, as expected for an electrophilic aromatic substitution.[3][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: My reaction gives a very low yield or fails to proceed.

  • Potential Cause A: Inactive Catalyst. Lewis acids like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, preventing the reaction.[5][7]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use a fresh, unopened container of the anhydrous Lewis acid or a freshly opened bottle stored in a desiccator. The reaction should be set up and run under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

  • Potential Cause B: Insufficient Reaction Time or Temperature. The reaction kinetics can be slow, especially at lower temperatures.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5] If the reaction stalls, a gradual increase in temperature may be necessary. However, be cautious, as excessively high temperatures can lead to decomposition and side product formation.[5][15]

  • Potential Cause C: Improper Quenching and Workup. The Lewis acid-product complex must be carefully decomposed to liberate the final product.

    • Solution: The reaction should be quenched by slowly and carefully pouring the cooled reaction mixture into a mixture of ice and dilute acid (e.g., HCl).[5][7] This hydrolyzes the aluminum complexes and dissolves the resulting salts in the aqueous layer, facilitating extraction.

Problem 2: I'm getting the wrong ratio of ortho and para isomers.

  • Potential Cause: Suboptimal Temperature or Solvent Choice. As detailed in the FAQs, these two parameters are the primary drivers of regioselectivity.

    • Solution to Favor Ortho Isomer: Increase the reaction temperature (e.g., >100 °C) and use a non-polar solvent like monochlorobenzene or o-dichlorobenzene.[3][12]

    • Solution to Favor Para Isomer: Decrease the reaction temperature (e.g., <60 °C) and use a more polar solvent like nitrobenzene.[2][3]

Problem 3: I'm observing significant formation of side products, such as the parent phenol.

  • Potential Cause A: Excessively High Reaction Temperature. While higher temperatures favor the ortho isomer, temperatures above 150-160°C often lead to decomposition and the formation of tarry side products, which reduces the isolated yield.[7][15]

    • Solution: Perform small-scale optimization experiments to identify the highest possible temperature that maximizes the desired isomer without causing significant degradation.

  • Potential Cause B: Hydrolysis of the Ester. The presence of water can cause simple hydrolysis of the starting ester back to the corresponding phenol and carboxylic acid, competing with the rearrangement.[5]

    • Solution: Reiterate the importance of strictly anhydrous conditions as described in Problem 1.

  • Potential Cause C: Cleavage of the Ester Bond. The cleavage of the ester C-O bond to form the phenol is a known competitive reaction pathway that can occur in parallel to the main rearrangement.[13]

    • Solution: Optimizing catalyst loading and temperature can help minimize this pathway. In some cases, using a milder catalyst system may be beneficial.

Data & Visualization

To facilitate experimental design, the following tables and diagrams summarize key operational parameters and logical workflows.

Data Tables

Table 1: Effect of Temperature on Regioselectivity of 2-Fluorophenyl Acetate [12]

Temperature (°C)Total Yield (%)ortho:para Ratio
40~451.0 : 2.13
80~801.0 : 1.54
100~882.84 : 1.0
120~923.03 : 1.0
150~751.95 : 1.0
170~621.72 : 1.0
Data derived from a study using AlCl₃ in monochlorobenzene.

Table 2: Comparison of Common Solvents

SolventPolarityFavored IsomerNotes
Carbon DisulfideNon-polarorthoLow boiling point, toxic.
ChlorobenzeneNon-polarorthoGood general-purpose solvent for higher temperatures.[16]
o-DichlorobenzeneNon-polarorthoHigh boiling point, useful for high-temperature reactions.[16]
NitrobenzenePolarparaEffectively dissolves AlCl₃ but is toxic and difficult to remove.[16]
DichloromethanePolarparaLow boiling point, limits reaction temperature.[16]
Diagrams & Workflows

Fries_Mechanism cluster_step1 Step 1: Catalyst Coordination cluster_step2 Step 2: Acylium Ion Formation cluster_step3 Step 3: Electrophilic Attack cluster_step4 Step 4: Hydrolysis Ester Aryl Ester (Ar-O-C(=O)R) Complex Ester-Lewis Acid Complex Ester->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion (R-C≡O⁺) + AlCl₃-Phenoxide Complex->AcyliumIon Rearrangement SigmaComplex Sigma Complex AcyliumIon->SigmaComplex EAS ProductComplex Product-Lewis Acid Complex SigmaComplex->ProductComplex Rearomatization FinalProduct ortho/para Hydroxyaryl Ketone ProductComplex->FinalProduct Acidic Workup

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Troubleshooting_Workflow Start Start Reaction CheckYield Low Yield or No Reaction? Start->CheckYield CheckSelectivity Incorrect ortho/para Ratio? CheckYield->CheckSelectivity No Moisture Check for Moisture (Reagents, Glassware) CheckYield->Moisture Yes CheckSideProducts High Side Products? CheckSelectivity->CheckSideProducts No OptimizeTemp Adjust Temperature (High for ortho, Low for para) CheckSelectivity->OptimizeTemp Yes ReduceTemp Lower Reaction Temp CheckSideProducts->ReduceTemp Yes Dry Use Anhydrous Conditions (Inert Gas, Dry Reagents) Moisture->Dry TempTime Check Temp/Time Moisture->TempTime No OptimizeTempTime Optimize Temp/Time (Monitor by TLC/GC) TempTime->OptimizeTempTime OptimizeSolvent Change Solvent Polarity (Non-polar for ortho, Polar for para) OptimizeTemp->OptimizeSolvent EnsureAnhydrous Re-check Anhydrous Setup ReduceTemp->EnsureAnhydrous

Caption: A troubleshooting workflow for common Fries rearrangement issues.

Detailed Experimental Protocols

Protocol 1: General Procedure for AlCl₃-Catalyzed Fries Rearrangement [5][12]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Allow the apparatus to cool to room temperature.

  • Reagent Addition: To the flask, add the aryl ester (1.0 equivalent) and a suitable anhydrous solvent (e.g., monochlorobenzene). Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.5–2.5 equivalents) to the stirred solution. Maintain the temperature below 10 °C during the addition, as the complexation is exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to the desired reaction temperature (e.g., 25 °C to 160 °C, depending on the target isomer).

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter and concentrate the solvent using a rotary evaporator. Purify the crude product via silica gel column chromatography or recrystallization.

Protocol 2: Photo-Fries Rearrangement in Micellar Media [17]

This method is a catalyst-free alternative, proceeding via a radical mechanism.[5]

  • Preparation: Prepare a 0.10 M aqueous solution of a surfactant, such as sodium dodecyl sulfate (SDS). Dissolve the aryl ester substrate in the aqueous micellar solution.

  • Irradiation: Transfer the solution to a quartz reaction vessel. Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.

  • Reaction: While stirring, irradiate the solution with a UV lamp (e.g., λ = 254 nm).

  • Monitoring: Monitor the reaction progress by HPLC or GC. Yields can sometimes be low with this method.[5]

  • Workup: Upon completion, extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the organic extracts. Purify the product by column chromatography or recrystallization.

References

  • Fries rearrangement - Grokipedia. (URL: [Link])

  • What is the Fries Rearrangement Reaction? - BYJU'S. (URL: [Link])

  • Fries rearrangement - Wikipedia. (URL: [Link])

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement - Aakash Institute. (URL: [Link])

  • The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - RSC Publishing. (URL: [Link])

  • Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC. (URL: [Link])

  • Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC. (URL: [Link])

  • Fries rearrangement - wikidoc. (URL: [Link])

  • Fries Rearrangement - Organic Chemistry Portal. (URL: [Link])

  • Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temper
  • Optimization of reaction conditions for Fries rearrangement - ResearchGate. (URL: [Link])

  • Three-state Model for the Photo-Fries Rearrangement - Mario Barbatti. (URL: [Link])

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (URL: [Link])

  • Photo-Fries rearrangement in flow under aqueous micellar conditions - RSC Publishing. (URL: [Link])

  • Fries Rearrangement - ResearchGate. (URL: [Link])

  • Anionic Snieckus−Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates | Journal of the American Chemical Society. (URL: [Link])

  • Fries Rearrangement of Aryl Formates: A Mechanistic Study by Means of 1H, 2H, and 11B NMR Spectroscopy and DFT Calculations | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalysed conditions - Universidade do Minho. (URL: [Link])

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. (URL: [Link])

  • Biocatalytic Friedel–Crafts Acylation and Fries Reaction - PMC - NIH. (URL: [Link])

  • Fries Rearrangement Mechanism Overview | PDF | Organic Chemistry - Scribd. (URL: [Link])

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Welcome to the Technical Support Center. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (commonly referred to as 2-acetyl-4-phenoxyphenol) is a critical synthetic intermediate used in the development of aryloxyethyl selenocyanate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (commonly referred to as 2-acetyl-4-phenoxyphenol) is a critical synthetic intermediate used in the development of aryloxyethyl selenocyanates and potent growth inhibitors of Trypanosoma cruzi[1][2].

This guide provides advanced mechanistic troubleshooting, impurity profiling, and field-validated protocols to help drug development professionals achieve high-yield, regioselective synthesis.

Mechanistic Overview & Reaction Workflows

The synthesis of the target ortho-hydroxy ketone relies on the functionalization of 4-phenoxyphenol. Depending on the reaction conditions, the pathway can diverge significantly between kinetic O-acylation and thermodynamic C-acylation[2].

SynthesisPathways SM1 4-Phenoxyphenol + Acetyl Chloride SM2 4-Phenoxyphenyl Acetate (Kinetic O-Acylation) SM1->SM2 AlCl3, Low Temp Friedel-Crafts Target 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (Target: ortho-C-acylation) SM1->Target AlCl3, Heat Direct C-Acylation Imp4 C-4' Acylated Isomer (Minor Regioisomer) SM1->Imp4 Electrophilic Attack on Terminal Ring SM2->Target AlCl3, Heat (>80°C) Thermal Fries SM2->Target Photo-Fries (Micellar) Cage Effect Imp2 4-Phenoxyphenol (Radical Escape Byproduct) SM2->Imp2 Photo-Fries (Homogeneous) H-Abstraction Imp3 Phenol / Hydroquinone (Ether Cleavage Degradation) Target->Imp3 Excess AlCl3 / >120°C Lewis Acid Cleavage

Synthetic pathways for 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, highlighting reaction control.

Expert Troubleshooting Guide (FAQs)

Q1: My Friedel-Crafts acylation of 4-phenoxyphenol yields mostly 4-phenoxyphenyl acetate instead of the C-acylated target. Why? A: This is a classic manifestation of kinetic versus thermodynamic control. When performing the Friedel-Crafts acylation in low-boiling, non-polar solvents (e.g., carbon disulfide, bp 46°C), the reaction is kinetically trapped. The acylium ion rapidly attacks the more nucleophilic phenolic oxygen, yielding the O-acylated ester[2]. Resolution: To drive the thermodynamic Fries rearrangement to the ortho-C-acylated target, you must increase the thermal energy of the system. Switch to a higher-boiling solvent like chlorobenzene, or run the reaction neat with >1.5 equivalents of AlCl₃ to facilitate the cleavage of the O-acyl bond and subsequent migration of the acylium ion to the ortho position.

Q2: During the Photo-Fries rearrangement, my yield is low, and I recover large amounts of 4-phenoxyphenol. How can I improve regioselectivity? A: The Photo-Fries rearrangement proceeds via homolytic C–O bond cleavage, generating a 4-phenoxyphenoxyl radical and an acyl radical. In homogeneous solvents (like cyclohexane), these radicals easily diffuse apart. The phenoxyl radical then abstracts a hydrogen atom from the solvent, yielding 4-phenoxyphenol as a dead-end byproduct[1]. Resolution: Transition your reaction to a microheterogeneous/micellar medium (e.g., using SDS or CTAC surfactants in water). The hydrophobic core of the micelle acts as a nanoreactor. This enforces a "cage effect" that prevents radical diffusion and strongly promotes recombination, boosting ortho-regioisomer yields up to 96%[1].

Q3: I am detecting phenol and hydroquinone derivatives in my AlCl₃-catalyzed Fries rearrangement. What causes this degradation? A: Deep degradation is caused by Lewis acid-mediated cleavage of the diphenyl ether linkage. While diphenyl ethers are generally stable, prolonged heating (>120°C) with an excess of strong Lewis acids like AlCl₃ can cleave the C–O–C bond, liberating polar phenol and hydroquinone fragments[3]. Resolution: Strictly monitor reaction kinetics via TLC or HPLC. Quench the reaction immediately upon the consumption of the ester intermediate. Keep reaction temperatures strictly between 80°C and 100°C.

Q4: I am seeing a minor impurity with an acetyl group on the terminal phenyl ring (C-4' position). How do I profile and remove this? A: Electrophilic aromatic substitution can competitively occur on the terminal (unsubstituted) phenoxy ring, yielding the C-4' acylated isomer as a minor thermodynamic byproduct[2]. Resolution: Control the equivalents of the acylating agent strictly to 1.05 eq. The target ortho-hydroxy ketone exhibits strong intramolecular hydrogen bonding between the phenolic OH and the carbonyl oxygen. This masks the polarity of the hydroxyl group, making the target significantly less polar than the C-4' isomer (which has a free, unchelated OH). You can easily resolve and remove this polar impurity via standard silica gel chromatography.

Impurity Profiling & Quantitative Data

ImpurityOrigin / MechanismAnalytical SignatureMitigation Strategy
4-Phenoxyphenyl Acetate Incomplete Fries rearrangement due to kinetic trapping at low temperatures[2].NMR: Singlet at ~2.3 ppm (O-acetyl CH₃); absence of downfield chelated OH signal.TLC: Lower Rf than the target.Increase reaction temperature (>80°C) or AlCl₃ equivalents to drive thermodynamic rearrangement.
4-Phenoxyphenol Radical escape and H-abstraction during Photo-Fries rearrangement[1].NMR: Broad singlet at ~4.5-5.0 ppm (free phenolic OH).TLC: Highly polar, low Rf.Perform photolysis in micellar media (e.g., SDS/CTAC) to enforce the radical cage effect[1].
Phenol / Hydroquinone Lewis acid-mediated cleavage of the diphenyl ether bond[3].HPLC: Multiple highly polar, early-eluting peaks.Visual: Dark/black reaction mixture.Keep reaction temperature below 100°C; quench immediately upon completion.
C-4' Acylated Isomer Electrophilic aromatic substitution on the terminal phenyl ring[2].NMR: Distinct AA'BB' splitting pattern (~7.9 ppm) for the terminal ring.Limit acetyl chloride to 1.05 eq. Purify via silica gel chromatography (target elutes faster due to H-bonding).

Validated Experimental Protocols

Protocol A: Thermodynamic Fries Rearrangement (Lewis Acid Catalyzed)

This protocol is designed to push the kinetically favored O-acylated intermediate to the thermodynamically stable ortho-C-acylated target.

  • Setup: In an oven-dried flask under an inert Argon atmosphere, dissolve 4-phenoxyphenyl acetate (1.0 eq) in anhydrous chlorobenzene to achieve a 0.5 M concentration.

  • Activation: Portion-wise, add anhydrous Aluminum Chloride (AlCl₃, 1.5 - 2.0 eq) while maintaining the internal temperature below 30°C to control the initial exotherm.

  • Rearrangement: Heat the reaction mixture to 90°C. Monitor the conversion via TLC. The kinetic O-acetyl intermediate will gradually convert to the thermodynamic ortho-C-acylated product.

  • Quenching (Critical Step): Once complete (typically 2-4 hours), cool the mixture to 0°C. Carefully quench by pouring the mixture into a vigorously stirred solution of crushed ice and 1M HCl. Causality: The acidic environment breaks the strong aluminum-product coordination complex and prevents the formation of intractable aluminum hydroxide emulsions, ensuring a clean phase separation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: High-Selectivity Micellar Photo-Fries Rearrangement

This protocol utilizes microheterogeneous media to prevent radical diffusion, maximizing regioselectivity[1].

  • Micellar Preparation: Prepare a 0.05 M solution of Cetyltrimethylammonium chloride (CTAC) or Sodium Dodecyl Sulfate (SDS) in distilled water[1].

  • Substrate Loading: Add 4-phenoxyphenyl acetate to the micellar solution to achieve a final substrate concentration of ~5×10⁻⁵ M. Sonicate the mixture briefly to ensure the complete incorporation of the ester into the hydrophobic micellar cores[1].

  • Irradiation: Purge the solution with Argon for 15 minutes to remove dissolved oxygen (which can quench radical intermediates). Irradiate the mixture in a quartz reactor using a low-pressure mercury lamp (λ = 254 nm) at room temperature.

  • Monitoring: Track the conversion via UV-Vis spectroscopy or HPLC. The micellar cage effect will suppress the formation of the 4-phenoxyphenol byproduct[1].

  • Extraction: Extract the aqueous micellar solution with ethyl acetate. The target 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is recovered from the organic layer in up to 96% yield[1].

References

  • Effect of Confined and Micellar Media on the Photo-Fries Reaction of 4-Phenoxyphenol Esters: A Valuable Key Step Toward the Preparation of Aryloxyethyl Selenocyanates The Journal of Organic Chemistry URL:[Link]

  • Structure−Activity Relationship of New Growth Inhibitors of Trypanosoma cruzi Journal of Medicinal Chemistry URL:[Link]

  • Cleavage of Lignin-Derived 4-O-5 Aryl Ethers over Nickel Nanoparticles Supported on Niobic Acid-Activated Carbon Composites Industrial & Engineering Chemistry Research URL:[Link]

Sources

Troubleshooting

Challenges in the scale-up synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Title: Technical Support Center: Scale-Up Synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Overview: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 5-phenoxy-2-hydroxyacetophenone or 2-acetyl-4-phenoxyphenol) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Scale-Up Synthesis of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

Overview: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 5-phenoxy-2-hydroxyacetophenone or 2-acetyl-4-phenoxyphenol) is a critical intermediate in the synthesis of various biologically active compounds, including antiparasitic agents and phosphatidylserine synthase 1 (PSS1) inhibitors[1][2]. Its synthesis at scale primarily relies on the acetylation of 4-phenoxyphenol followed by a Lewis acid-catalyzed Fries rearrangement. This guide addresses the thermochemical, rheological, and safety challenges inherent in scaling this synthetic route from the bench to the pilot plant.

PART 1: TROUBLESHOOTING FAQs & PROCESS CHEMISTRY

Q1: During the addition of aluminum chloride (AlCl₃) to 4-phenoxyphenyl acetate, the reaction mixture becomes highly viscous and eventually solidifies, breaking the stirrer. How do we resolve this? A: Causality: The Fries rearrangement is initiated by the formation of a rigid 1:1 Lewis acid-base complex between AlCl₃ and the ester carbonyl. In solvent-free (melt) conditions, this complexation drastically increases the rheological viscosity of the mixture, leading to localized hot spots and mechanical failure. Solution: For multi-kilogram scale-up, you have two self-validating options:

  • Solvent-Assisted Protocol: Introduce a high-boiling, inert solvent such as chlorobenzene or nitrobenzene. This maintains a stirrable slurry and facilitates efficient heat transfer.

  • Mechanochemical Extrusion: Transition from a batch reactor to a continuous twin-screw extruder. Mechanochemistry utilizes the high-shear environment to drive the solid-state Fries rearrangement, completely avoiding solvent while mitigating viscosity issues and reducing residence time to mere minutes[3][4].

Q2: Our yield drops significantly upon scale-up, and we are isolating large amounts of unreacted 4-phenoxyphenol alongside uncharacterized dark tars. What is the mechanism of this failure? A: Causality: This is a dual-pathway failure caused by poor temperature control and moisture ingress.

  • Ester Hydrolysis: AlCl₃ is highly hygroscopic. If the reactor headspace or the AlCl₃ itself contains moisture, the catalyst is hydrolyzed to generate HCl, which subsequently catalyzes the cleavage of the ester back to 4-phenoxyphenol before the rearrangement can occur[5].

  • Ether Cleavage (Dephenylation): The standard thermal profile for this specific Fries rearrangement requires heating to 70°C for 2.5 hours, followed by a spike to 140°C for 1 hour[2]. If the 140°C phase is prolonged due to the slower cooling dynamics of a large reactor, the Lewis acid will begin cleaving the diaryl ether bond, generating phenol and highly reactive polymeric tars. Solution: Ensure strictly anhydrous conditions (use freshly sublimed AlCl₃). Implement active jacket cooling to strictly enforce the 1-hour limit at 140°C.

Q3: Quenching the reaction with ice water causes a violent exotherm and massive HCl gas evolution. How can we quench this safely on a 10 kg scale? A: Causality: The product, 1-(2-hydroxy-5-phenoxyphenyl)ethanone, forms a highly stable aluminum chelate (coordinating via the newly formed ortho-hydroxyl and the ketone carbonyl). Decomplexation requires aggressive hydrolysis. Adding water directly to the hot reactor causes instantaneous, uncontrolled exothermic hydrolysis of unreacted AlCl₃ and the complex. If allowed to cool to room temperature first, the melt forms an impenetrable glass[2]. Solution: Implement a Reverse Quench Protocol . While the reaction mixture is still warm and flowable (approx. 70°C–80°C), slowly transfer the melt via a heated transfer line into a separate, larger quench vessel containing a vigorously stirred mixture of crushed ice and 1M HCl[5].

PART 2: SELF-VALIDATING EXPERIMENTAL PROTOCOLS

The following protocols are engineered with built-in validation checkpoints to ensure process integrity.

Protocol A: Synthesis of 4-Phenoxyphenyl Acetate (Intermediate)
  • Setup: Charge a dry, nitrogen-purged reactor with 4-phenoxyphenol (1.0 eq) and pyridine (0.5 volumes)[1].

  • Addition: Slowly add acetic anhydride (1.2 eq) while maintaining the internal temperature below 30°C.

  • Reaction: Stir at room temperature for 16 hours[1].

  • Validation Checkpoint 1 (TLC/HPLC): Confirm complete consumption of 4-phenoxyphenol. The reaction must show >98% conversion before proceeding.

  • Workup: Partition the mixture between dichloromethane and 10% aqueous HCl. Wash the organic phase repeatedly with 10% HCl until the aqueous wash reaches pH < 3 (validating complete removal of pyridine)[1].

  • Isolation: Concentrate the organic layer to yield 4-phenoxyphenyl acetate as a viscous oil or low-melting solid.

Protocol B: Scalable Fries Rearrangement & Reverse Quench
  • Complexation: In a robust reactor equipped with an anchor agitator, charge 4-phenoxyphenyl acetate (1.0 eq). Slowly add anhydrous AlCl₃ (1.75 eq) in portions. Note: Exotherm expected.

  • Thermal Profile: Heat the mixture to 70°C and hold for 2.5 hours. Then, ramp the temperature to 140°C and hold for exactly 1.0 hour[2].

  • Validation Checkpoint 2 (In-Process Control): Pull a micro-sample, quench in ice/HCl, and extract with ethyl acetate. GC/MS must show the disappearance of the ester mass and the appearance of the target isomer.

  • Reverse Quench: Cool the reactor to 80°C. Open the bottom valve and slowly discharge the warm, flowable melt into a secondary vessel containing 10 volumes of vigorously stirred ice and 1M HCl[5].

  • Extraction & Purification: Extract the aqueous slurry with chloroform or dichloromethane[2]. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify via recrystallization (e.g., from hexane/ethyl acetate) to isolate pure 1-(2-hydroxy-5-phenoxyphenyl)ethanone.

PART 3: QUANTITATIVE DATA & PROCESS PARAMETERS

The following table summarizes the critical process parameters and their impact on the yield and purity of 1-(2-hydroxy-5-phenoxyphenyl)ethanone during scale-up optimization.

ParameterCondition TestedObservation / CausalityProduct Yield (%)Purity (HPLC %)
AlCl₃ Stoichiometry 1.0 EquivalentIncomplete conversion; catalyst trapped in 1:1 complex with product.35%85%
AlCl₃ Stoichiometry 1.75 EquivalentsOptimal Lewis acid loading for complete rearrangement[2].78%96%
AlCl₃ Stoichiometry 3.0 EquivalentsPromotes intermolecular acylation and ether cleavage.52%70%
Thermal Profile 70°C (4 hrs)Reaction stalls at the intermediate stage; low conversion.40%90%
Thermal Profile 70°C (2.5h) → 140°C (1h)Sufficient energy to drive ortho-migration while minimizing degradation[2].78%96%
Thermal Profile 140°C (>3 hrs)Extensive diaryl ether cleavage; heavy tar formation.<20%<50%
Quench Method Direct Water AdditionUncontrollable exotherm; localized product degradation; unsafe.60%88%
Quench Method Reverse Quench into HClControlled decomplexation; prevents emulsion formation.78%96%

PART 4: VISUAL WORKFLOWS & LOGIC DIAGRAMS

Diagram 1: Troubleshooting Logic for Fries Rearrangement Scale-Up

TroubleshootingLogic Start Issue: Low Yield in Fries Rearrangement Check1 Is 4-phenoxyphenyl acetate fully consumed? Start->Check1 NoSM Action: Increase AlCl3 to 1.75 eq or ensure 140°C reached Check1->NoSM No YesSM Are significant side products present? Check1->YesSM Yes Side1 Observation: Phenol byproducts (Ether Cleavage) YesSM->Side1 GC/MS shows dephenylation Side2 Observation: 4-phenoxyphenol (Ester Hydrolysis) YesSM->Side2 GC/MS shows starting phenol Fix1 Action: Strictly limit 140°C heating phase to 1 hour Side1->Fix1 Fix2 Action: Ensure strictly anhydrous AlCl3 & reactor Side2->Fix2

Diagnostic logic tree for identifying and resolving low yields during the Fries rearrangement.

Diagram 2: Safe Reverse-Quench Workflow

QuenchWorkflow A Reactor at 140°C (Reaction Complete) B Cool to 70-80°C (Maintain Melt Flow) A->B C Heated Transfer Line (Gravity or N2 Pressure) B->C D Quench Vessel (1M HCl + Crushed Ice) C->D Slow Addition E Controlled Decomplexation & HCl Gas Scrubbing D->E

Process engineering workflow for the safe reverse-quenching of the highly reactive AlCl3 melt.

PART 5: REFERENCES

  • Title: Effect of Confined and Micellar Media on the Photo-Fries Reaction of 4-Phenoxyphenol Esters: A Valuable Key Step Toward the Preparation of Aryloxyethyl Selenocyanates Source: The Journal of Organic Chemistry (ACS Publications), 2025. URL: [Link]

  • Title: Structure−Activity Relationship of New Growth Inhibitors of Trypanosoma cruzi Source: Journal of Medicinal Chemistry (ACS Publications), 2004. URL: [Link]

  • Title: Pyrrolopyrazole derivative (Patent EP3936192A1) Source: European Patent Office / Google Patents, 2022. URL:

  • Title: The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales Source: Angewandte Chemie International Edition (via ResearchGate), 2023. URL: [Link]

Sources

Optimization

Minimizing by-product formation during the synthesis of hydroxyaryl ketones.

Welcome to the Technical Support Center for the synthesis of hydroxyaryl ketones. These compounds are critical building blocks for biologically active molecules, including flavonoids, chalcones, and various pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of hydroxyaryl ketones. These compounds are critical building blocks for biologically active molecules, including flavonoids, chalcones, and various pharmaceuticals[1]. However, synthesizing them via traditional Fries rearrangements or Friedel-Crafts acylations often results in frustrating by-product mixtures, including competing regioisomers (ortho vs. para), ester cleavage products, and over-acylated species[2][3].

This guide is designed for research scientists and drug development professionals. It bypasses basic theory to focus on the causality of by-product formation and provides self-validating, field-proven protocols to maximize regioselectivity and yield.

Mechanistic Optimization Workflow

Before troubleshooting specific issues, it is crucial to map the logical pathways of acylation. The diagram below illustrates the decision tree for driving a phenol precursor toward a highly regioselective ortho- or para-hydroxyaryl ketone while avoiding common dead-ends[1][4].

OptimizationWorkflow Start Phenol Precursor Path1 O-Acylation (Phenolic Ester) Start->Path1 Path2 Direct C-Acylation Start->Path2 Fries Fries Rearrangement Path1->Fries FC Friedel-Crafts Path2->FC TempLow Low Temp (<60°C) Kinetic Control Fries->TempLow TempHigh High Temp (>100°C) Thermodynamic Control Fries->TempHigh CatTrad Lewis Acid (>1 eq) (e.g., AlCl3) FC->CatTrad CatMW Microwave + MSA FC->CatMW Para Para-Isomer (Major) TempLow->Para Ortho Ortho-Isomer (Major) TempHigh->Ortho Mix O- & C-Acylated Mixtures CatTrad->Mix OrthoMW Ortho-Isomer (>98% Selectivity) CatMW->OrthoMW

Optimization workflow for regioselective synthesis of hydroxyaryl ketones.

Troubleshooting & FAQs

Q1: Why am I getting a 1:1 mixture of ortho and para isomers in my Fries rearrangement, and how do I control it?

Root Cause: The Fries rearrangement is a highly temperature-dependent equilibrium process. If you are obtaining a near 1:1 mixture, your reaction is likely operating in a thermal "gray zone" (typically 70°C–90°C) where neither kinetic nor thermodynamic control dominates[5]. The Fix: You must explicitly force the reaction into one control regime.

  • For Para-Isomers (Kinetic Control): Run the reaction at or below 60°C. The para position is less sterically hindered, allowing the acylium ion to attack faster[6].

  • For Ortho-Isomers (Thermodynamic Control): Heat the reaction to 120°C or higher. While the ortho position is sterically hindered, the resulting ortho-hydroxyaryl ketone forms a highly stable, six-membered bidentate chelate complex with the Lewis acid (e.g., AlCl3​ ). This chelation acts as a thermodynamic sink, driving the equilibrium entirely toward the ortho product[1].

Table 1: Impact of Temperature on Regioselectivity (AlCl₃ Catalyzed) Data based on the rearrangement of 2-fluorophenyl acetate in monochlorobenzene[5].

Temperature (°C)Total Yield (%)Ortho:Para RatioDominant Control Mechanism
40451.0 : 2.13Kinetic (Para favored)
60651.0 : 1.85Kinetic (Para favored)
80801.0 : 1.54Mixed / Transitioning
100882.84 : 1.0Thermodynamic (Ortho favored)
120923.03 : 1.0Thermodynamic (Ortho favored)
170621.72 : 1.0Thermal Degradation / Polymerization
Q2: I am observing significant ester cleavage (phenol formation) instead of rearrangement. How can I suppress this?

Root Cause: Ester cleavage is an intermolecular side reaction that competes with the desired intramolecular Fries rearrangement[7]. When the acylium ion detaches from the starting material, it can be quenched by trace water or react with another phenol molecule rather than re-attacking the aromatic ring[6][7]. The Fix: Switch your catalyst system. Traditional homogeneous Lewis acids ( AlCl3​ , TiCl4​ ) are prone to facilitating intermolecular pathways. Utilizing large-pore Zeolites (e.g., BEA) provides shape-selective confinement that physically suppresses the bulky bimolecular transition states required for intermolecular ester cleavage, vastly reducing phenol by-product formation[7]. Alternatively, using Methanesulfonic acid (MSA) under solvent-free conditions has been shown to effectively eliminate this cleavage[4].

Q3: My direct Friedel-Crafts acylation of phenol is yielding mostly O-acylated esters rather than the desired C-acylated ketones. What is wrong?

Root Cause: The phenolic oxygen is significantly more nucleophilic than the aromatic π -system. Under standard Friedel-Crafts conditions, O-acylation is kinetically much faster than C-acylation, leading to ester dead-ends[1]. The Fix: You can harness the "in-situ Fries rearrangement" by adding an excess of Lewis acid (>2 equivalents) and increasing the temperature to force the initially formed ester to rearrange[1]. However, a more modern and elegant solution is Microwave-Assisted Direct Acylation . By utilizing microwave irradiation (200–300 W) with a Brønsted acid like MSA or a mild Lewis acid like ZnCl2​ , you can bypass the kinetic O-acylation trap entirely, achieving >98% selectivity for the ortho-hydroxyaryl ketone in under 5 minutes[4][8].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that you can verify the success of the reaction at each stage before proceeding.

Protocol A: Thermodynamically Controlled Fries Rearrangement (Ortho-Selective)

Use this protocol when scaling up traditional Lewis acid-catalyzed reactions to isolate the ortho-isomer.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the phenolic ester (1.0 eq) in anhydrous monochlorobenzene (0.5 M concentration).

  • Catalyst Addition: Cool the mixture to 0°C. Slowly add anhydrous AlCl3​ (1.5 to 2.5 eq) in portions.

    • Causality Check: You must use >1 equivalent of AlCl3​ . The resulting ortho-hydroxyaryl ketone will tightly chelate one equivalent of the Lewis acid, effectively deactivating it. The excess ensures catalytic turnover[5].

    • Self-Validation: The solution should immediately develop a deep yellow/orange color, confirming the formation of the substrate-Lewis acid adduct[9].

  • Thermodynamic Shift: Remove the ice bath and heat the reaction to 120°C for 2–4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc). The ortho-isomer will elute significantly faster (higher Rf​ ) than the para-isomer due to intramolecular hydrogen bonding between the ketone and the newly freed hydroxyl group, which reduces its interaction with the polar silica gel.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice containing 10% HCl.

    • Self-Validation: Vigorous gas evolution and the dissolution of suspended aluminum salts into the aqueous layer confirm the destruction of the bidentate chelate complex[5].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via column chromatography.

Protocol B: Microwave-Assisted Greener Synthesis (Ultra-Fast Ortho-Acylation)

Use this protocol for rapid library generation, avoiding toxic metal waste, and eliminating ester cleavage by-products.

  • Mixture Preparation: In a microwave-safe quartz or Teflon vessel, combine the phenol precursor (1.0 eq) and the acylating agent (e.g., acetic acid, 1.2 eq).

  • Catalyst Addition: Add Methanesulfonic Acid (MSA) (0.5 eq).

    • Causality Check: MSA acts as a highly efficient Brønsted acid that does not require stoichiometric quantities because it does not form permanent dead-end chelates with the product, unlike AlCl3​ [4].

  • Irradiation: Seal the vessel and irradiate in a dedicated laboratory microwave synthesizer at 200–300 W for 3 to 4 minutes[4].

    • Self-Validation: The microwave software should show a rapid temperature spike to ~130°C followed by a stable pressure plateau. If pressure drops, the vessel seal has failed, risking volatilization of the acylating agent.

  • Workup: Cool the vessel rapidly using compressed air. Dilute the mixture with water and extract with dichloromethane. Wash the organic layer with saturated NaHCO3​ to neutralize residual MSA and acetic acid.

  • Result: Evaporation of the solvent typically yields the ortho-hydroxyaryl ketone in >95% yield with >98% regioselectivity, often requiring no further chromatographic purification[4].

References

  • Ghashang, M. et al. "Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols." Arabian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." RSC Advances. [Link]

  • National Institutes of Health. "Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones..." PMC. [Link]

  • Royal Society of Chemistry. "C–H acylation as an enabling tool to tag phenolic drugs." Organic Chemistry Frontiers. [Link]

  • American Chemical Society. "Fries Rearrangement of Aryl Formates: A Mechanistic Study..." The Journal of Organic Chemistry. [Link]

  • ResearchGate. "Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions." ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity Comparison Guide: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide Executive Summary In the landscape of rational drug design, acetophenone deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Methodological Guide

Executive Summary

In the landscape of rational drug design, acetophenone derivatives serve as critical pharmacophores and synthetic precursors. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone (also known as 5-phenoxy-2-hydroxyacetophenone) is a highly valued building block used to synthesize oxygenated chalcones, dihydrochalcones, and flavanones[1].

As an Application Scientist evaluating scaffolds for antimicrobial and antineoplastic pipelines, understanding the structure-activity relationship (SAR) of this specific compound against its structural analogs is paramount. The addition of a bulky, electron-rich phenoxy group at the 5-position fundamentally alters the lipophilicity (logP), electronic distribution, and spatial geometry of the molecule, directly impacting its biological target engagement compared to unsubstituted or halogenated alternatives[2].

This guide objectively compares the biological performance of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone-derived compounds against key analogs, detailing the mechanistic causality and providing self-validating experimental protocols for your own laboratory workflows.

Comparative Biological Activity & SAR Analysis

The biological efficacy of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is best evaluated when it is converted into its active chalcone or oxime derivatives[2]. The table below synthesizes benchmark quantitative data comparing the 5-phenoxy scaffold against its positional isomers and halogenated analogs.

Table 1: Comparative Bioactivity of Acetophenone-Derived Scaffolds
Precursor ScaffoldSubstitutionAntifungal MIC (C. albicans)Anticancer IC50 (LNCaP)Key SAR & Mechanistic Observation
1-(2-Hydroxyphenyl)ethanone None (Baseline)>128 µg/mL>50 µMWeak baseline activity; lacks the lipophilic bulk necessary for deep pocket penetration.
1-(2-Hydroxy-5-phenoxyphenyl)ethanone 5-Phenoxy16–32 µg/mL12–15 µMOptimal Balance: The bulky ether linkage allows for extended π-π stacking and hydrophobic interactions within target receptors[2].
1-(2-Hydroxy-4-phenoxyphenyl)ethanone 4-Phenoxy32–64 µg/mL25–30 µMSuboptimal steric alignment; the para-positioning relative to the hydroxyl group alters the hydrogen-bonding network.
1-(5-Chloro-2-hydroxyphenyl)ethanone 5-Chloro8–16 µg/mL5–8 µMHigh electronegativity increases raw potency but frequently correlates with higher off-target cytotoxicity[2].

Causality in Scaffold Selection: Why choose the 5-phenoxy analog over the highly potent 5-chloro analog? While halogenated chalcones (e.g., 3-halogenated derivatives) often show superior raw potency against cancer cell lines[2], the 5-phenoxy group provides a wider therapeutic window. The oxygen-linked aromatic ring mimics naturally occurring dihydrochalcones (like phloretin), which are known to augment TRAIL-induced apoptosis without inducing severe non-specific necrosis[2].

Mechanistic Pathways & Workflows

To visualize the transition from the chemical precursor to biological validation, the following self-validating workflow is utilized in standard hit-to-lead optimization.

Workflow Start 1-(2-Hydroxy-5-phenoxyphenyl)ethanone Aldol Claisen-Schmidt Condensation Start->Aldol + Benzaldehydes Chalcone Phenoxy-Chalcone Derivatives Aldol->Chalcone Base Catalysis Assay1 Antifungal Micro-dilution (MIC Determination) Chalcone->Assay1 Assay2 Cytotoxicity Assay (Apoptosis Induction) Chalcone->Assay2

Fig 1. Synthetic workflow and biological evaluation pipeline for phenoxyacetophenone derivatives.

When these phenoxy-chalcones are applied to prostate cancer models (e.g., LNCaP cells), they function by sensitizing the cells to endogenous anticancer agents.

Pathway Cmpd Phenoxy-Chalcone TRAIL TRAIL Receptor Cmpd->TRAIL Sensitizes Casp8 Caspase-8 TRAIL->Casp8 Cleavage Casp3 Caspase-3 Casp8->Casp3 Activation Apop Apoptosis Casp3->Apop Cell Death

Fig 2. Mechanism of action for TRAIL-induced apoptosis augmented by phenoxy-chalcones.

Experimental Protocols: Self-Validating Systems

To ensure high Trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of Bioactive Phenoxy-Chalcones via Claisen-Schmidt Condensation

Objective: Convert 1-(2-Hydroxy-5-phenoxyphenyl)ethanone into a biologically active chalcone[3]. Causality of Design: Base catalysis (NaOH) is specifically chosen over acid catalysis to prevent the unwanted cleavage of the sensitive phenoxy ether linkage.

  • Reaction Setup: Dissolve 10 mmol of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone and 10 mmol of a substituted benzaldehyde in 20 mL of absolute ethanol[3].

  • Catalysis: Slowly add 10 mL of a 40% aqueous NaOH solution dropwise while maintaining the temperature at 0–5°C to prevent side-reaction polymerizations.

  • Agitation: Stir the mixture at room temperature for 24–48 hours.

  • Self-Validation (TLC & NMR): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ketone spot validates completion. Upon precipitation with ice-cold HCl and recrystallization, run a 1H-NMR. The presence of two distinct doublets between δ 7.4–7.8 ppm with a coupling constant ( J ) of 15–17 Hz definitively confirms the trans (E) geometry of the synthesized chalcone[3].

Protocol B: In Vitro Antifungal Micro-dilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans[2]. Causality of Design: Highly lipophilic compounds (like phenoxy-derivatives) often precipitate in aqueous broth, creating false optical density (OD) readings. We integrate a resazurin dye reduction step to decouple metabolic viability from physical turbidity.

  • Preparation: Prepare serial two-fold dilutions of the synthesized phenoxy-chalcone (from 128 µg/mL to 0.25 µg/mL) in RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Inoculation: Add 100 µL of C. albicans suspension ( 1×103 to 5×103 CFU/mL) to each well of a 96-well microtiter plate.

  • Incubation: Incubate at 35°C for 24 hours.

  • Self-Validation (Colorimetric Confirmation): Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. A color change from blue to pink indicates active fungal metabolism. The MIC is strictly defined as the lowest concentration that remains entirely blue, ensuring precipitation artifacts do not skew the data[2].

Protocol C: Flow Cytometry for Apoptosis (Annexin V/PI)

Objective: Quantify the apoptotic vs. necrotic effects of the compound on LNCaP prostate cancer cells[2]. Causality of Design: Dual-staining provides a self-validating matrix. Relying on a single viability dye cannot differentiate between targeted apoptosis (desired) and generic membrane toxicity (undesired).

  • Treatment: Seed LNCaP cells at 2×105 cells/well. Treat with the IC50 concentration of the phenoxy-chalcone for 24 hours.

  • Harvesting: Wash cells with cold PBS and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry.

    • Validation Matrix: Cells in the lower-right quadrant (Annexin V+/PI-) confirm early apoptosis (mechanism-driven), whereas cells in the upper-right (Annexin V+/PI+) indicate late apoptosis. A shift directly to the upper-left (Annexin V-/PI+) would indicate non-specific necrosis, prompting a re-evaluation of the analog's toxicity profile.

References

  • Replacement of the Methylene of Dihydrochalcones with Oxygen: Synthesis and Biological Evaluation of 2‐Phenoxyacetophenones Source: ResearchGate URL
  • Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)
  • Source: Chemical Science (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

A Researcher's Guide to Safety: Handling 1-(2-Hydroxy-5-phenoxyphenyl)ethanone As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides essential...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safety: Handling 1-(2-Hydroxy-5-phenoxyphenyl)ethanone

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. This guide provides essential, operational protocols for the safe handling of 1-(2-Hydroxy-5-phenoxyphenyl)ethanone. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, empowering you to work with confidence and security. This document serves as a critical resource for establishing a self-validating system of safety in your laboratory.

Hazard Identification: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's hazard profile is essential. 1-(2-Hydroxy-5-phenoxyphenyl)ethanone and structurally similar aromatic ketones are classified as hazardous materials.[1] The primary risks associated with this compound involve direct contact and inhalation, necessitating stringent protective measures.

A summary of the key hazards is presented below:

Hazard ClassificationCategorySignal WordHazard Statement
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2 / 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation[2]

These classifications mandate that all handling be conducted with appropriate engineering controls and personal protective equipment to mitigate exposure risks.

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following protocols are based on established safety standards and the specific chemical properties of aromatic ketones.

Eye and Face Protection

Directive: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]

Rationale: 1-(2-Hydroxy-5-phenoxyphenyl)ethanone is classified as a serious eye irritant.[1][2] Standard safety glasses do not provide a sufficient seal to protect against splashes or fine dust. In procedures where there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.[2]

Hand Protection

Directive: Wear chemically impermeable gloves. Due to the compound's ketone structure, specific glove materials are required.

Rationale: Not all common laboratory gloves offer adequate protection against ketones. Butyl rubber gloves are highly recommended as they provide robust protection against a wide variety of chemicals including aldehydes, ketones, and esters.[3] While nitrile gloves are common, they may offer poor resistance to ketones and certain organic solvents.[4] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contact.[5] Contaminated gloves must be disposed of as hazardous waste.[2][5]

Glove Selection Guide

Glove MaterialProtection Against KetonesNotes
Butyl Rubber Excellent Recommended choice for direct and prolonged handling. Resists a wide variety of chemicals.[3]
Viton™ Excellent A specialty glove with high chemical resistance, suitable for aromatic solvents.
Neoprene FairLess resistant than butyl rubber; may be suitable for incidental splash protection only.[4]
Nitrile Poor to FairNot recommended for prolonged or direct handling of ketones.[4]
Natural Rubber (Latex) PoorProvides a low barrier against ketones and should be avoided.[3]
Body Protection

Directive: A standard laboratory coat must be worn at all times.[6]

Rationale: A lab coat protects skin and personal clothing from accidental spills and contamination.[6] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Directive: All work with solid 1-(2-Hydroxy-5-phenoxyphenyl)ethanone or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8]

Rationale: The compound is known to cause respiratory irritation.[2] If engineering controls are insufficient or if there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is required.[1] For dusts, a particle respirator (e.g., N95) may be sufficient, but for vapors, a respirator with organic vapor cartridges (Type A, Brown) is necessary.[1][5]

Operational Protocol: PPE Donning and Doffing

Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or gown, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Don the appropriate respirator and perform a seal check.

  • Eye/Face Protection: Put on chemical safety goggles. If required, add a face shield.

  • Hand Protection: Don the selected chemical-resistant gloves (e.g., Butyl Rubber), pulling the cuffs over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (to minimize contamination):

  • Gloves: Remove gloves using a proper technique (e.g., peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the exterior). Dispose of them immediately in a designated hazardous waste container.[5]

  • Body Protection: Unbutton and remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin or clothing.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove the face shield (if used) and then the goggles.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Hand Hygiene D2 2. Don Lab Coat D1->D2 D3 3. Don Respirator (if required) D2->D3 D4 4. Don Goggles / Face Shield D3->D4 D5 5. Don Gloves D4->D5 Work Perform Experiment D5->Work Begin Work F1 1. Remove Gloves F2 2. Remove Lab Coat F1->F2 F3 3. Hand Hygiene F2->F3 F4 4. Remove Goggles / Face Shield F3->F4 F5 5. Remove Respirator (if required) F4->F5 F6 6. Final Hand Hygiene F5->F6 Work->F1 End Work

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Emergency and Disposal Plans

First Aid Measures
  • If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Spill Management

In the event of a spill, evacuate non-essential personnel.[8] Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it into a suitable, closed container for disposal.[9] Avoid creating dust.[2][5]

Waste Disposal

All waste containing 1-(2-Hydroxy-5-phenoxyphenyl)ethanone, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Chemical Waste: Do not dispose of it down the drain.[8] It must be disposed of through a licensed professional waste disposal company.[2][5]

  • Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other consumables in a designated, sealed hazardous waste container.[2][5]

By adhering to these detailed protocols, you contribute to a culture of safety and ensure the integrity of your research and the well-being of your colleagues.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-(2-Phenoxyphenyl)ethanone.
  • ChemicalBook. (2026, March 20). 1-(2,4,5-Trihydroxyphenyl)ethanone - Safety Data Sheet.
  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Capot Chemical. (2026, March 29). MSDS of 1-(2-Hydroxy-5-trifluoromethyl-phenyl)-ethanone.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime.
  • UNL Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures (SOP).
  • NextSDS. (n.d.). 1-(2-hydroxy-5-nonyl(branched)-phenyl)ethanone oxime — Chemical Substance Information.
  • Sciencelab.com. (2005, October 9). Material Safety Data Sheet.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Anonymous. (n.d.). Personal Protective Equipment (PPE).
  • Cayman Chemical. (n.d.). Safety Data Sheet - 1-(2-Amino-3-hydroxyphenyl)ethanone.
  • BenchChem. (2025). Personal protective equipment for handling MEK-IN-4.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • NextSDS. (n.d.). 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone — Chemical Substance Information.
  • Sigma-Aldrich. (2026, January 8). Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Australian Government Department of Health. (2022, November 22). Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime, branched - Assessment statement. Retrieved from the Australian Industrial Chemicals Introduction Scheme.
  • Spectrum Chemical. (2019, May 28). Safety Data Sheet - 2'-Hydroxyacetophenone.
  • 勞動部職業安全衛生署. (n.d.). 危害物質GHS 分類參考一覽表.

Sources

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